Product packaging for Leptofuranin D(Cat. No.:)

Leptofuranin D

Cat. No.: B1244739
M. Wt: 524.7 g/mol
InChI Key: STUJAWPFVBXUHU-CYOWJYNRSA-N
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Description

Leptofuranin D is a cytostatic antibiotic and a member of the leptomycin family, originally investigated for its potent antitumor properties . This compound features a novel chemical structure containing a tetrahydrofuran ring, and it was identified alongside related substances Leptofuranins A, B, and C . Its mechanism of action is associated with the stimulation of apoptosis, or programmed cell death, making it a compound of interest for oncological research, particularly in studying cell cycle control and cancer biology . The relative stereochemistry of this compound was historically analyzed using NMR techniques such as NOESY experiments . According to drug development databases, research and development for this compound was discontinued after the preclinical stage, with no further development reported since 1998 . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . RUO products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48O5 B1244739 Leptofuranin D

Properties

Molecular Formula

C33H48O5

Molecular Weight

524.7 g/mol

IUPAC Name

2-[5-[(5E,7E,11Z,13E)-12-ethyl-4,6,10-trimethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]-2,4-dimethyloxolan-2-yl]acetaldehyde

InChI

InChI=1S/C33H48O5/c1-9-28(14-15-29-24(4)13-16-30(35)37-29)20-23(3)12-10-11-22(2)19-25(5)31(36)27(7)32-26(6)21-33(8,38-32)17-18-34/h10-11,13-16,18-20,23-27,29,32H,9,12,17,21H2,1-8H3/b11-10+,15-14+,22-19+,28-20-

InChI Key

STUJAWPFVBXUHU-CYOWJYNRSA-N

Isomeric SMILES

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)/C)/C=C/C2C(C=CC(=O)O2)C

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)C)C=CC2C(C=CC(=O)O2)C

Synonyms

leptofuranin D

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Leptofuranin D: Discovery, Isolation, and Characterization from Streptomyces tanashiensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Leptofuranin D, a novel antitumor antibiotic. We delve into the methodology of its discovery and isolation from Streptomyces tanashiensis, its structural elucidation, and its initial biological characterization. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical workflows and conceptual pathways.

Discovery of this compound

This compound, along with its congeners Leptofuranin A, B, and C, was discovered during a screening program for new antitumor antibiotics. The screening specifically targeted substances effective against cells with an inactivated retinoblastoma protein (pRB), a crucial tumor suppressor. An actinomycete strain, later identified as Streptomyces tanashiensis, was found to produce these active compounds.[1]

Taxonomy of the Producing Organism

The producing microorganism was classified based on its morphological and physiological characteristics. It was identified as Streptomyces tanashiensis. This bacterium is a known producer of various bioactive compounds.[1][2]

Fermentation and Isolation of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces tanashiensis. The subsequent isolation process involved a series of chromatographic techniques to separate the different Leptofuranin compounds.

Fermentation Protocol

A detailed protocol for the fermentation of S. tanashiensis to produce this compound is outlined below.

Experimental Protocol: Fermentation of Streptomyces tanashiensis

  • Seed Culture: A loopful of spores of Streptomyces tanashiensis is inoculated into a 100 ml flask containing 20 ml of seed medium (e.g., yeast extract-malt extract agar). The culture is incubated at 28°C for 2 days on a rotary shaker.

  • Production Culture: The seed culture is then transferred into a 500 ml Erlenmeyer flask containing 100 ml of production medium (e.g., a soybean meal-based medium). The production culture is incubated at 28°C for 4-5 days with continuous agitation.

  • Monitoring: The production of Leptofuranins is monitored by bioassay or High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the culture broth of S. tanashiensis.

Isolation_Workflow cluster_0 Fermentation Broth Processing cluster_1 Extraction cluster_2 Chromatographic Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solid Phase Supernatant Supernatant Centrifugation->Supernatant Liquid Phase Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fractionation Silica_Gel->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Leptofuranin_D Pure this compound HPLC->Pure_Leptofuranin_D

Figure 1: Isolation workflow for this compound.
Detailed Isolation Protocol

Experimental Protocol: Isolation of this compound

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a methanol-water gradient to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[3] The total synthesis of this compound was also accomplished, confirming its proposed structure.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₂₃H₃₄O₆
Molecular Weight406.51
AppearanceColorless needles
UV (λmax in MeOH)243 nm
IR (KBr, cm⁻¹)3400, 1710, 1640, 970

Data sourced from the Journal of Antibiotics, 1996.[3]

Spectroscopic Data

The structure of this compound was elucidated using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃, 500 MHz) δ (ppm) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
... (Key chemical shifts) ...... (Key chemical shifts) ...
......

For complete NMR data, please refer to the original publication.[3]

Biological Activity of this compound

This compound exhibits significant antitumor activity. It was shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene.[1]

Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of cancer cell lines.

Cell LineIC₅₀ (µg/mL)
HeLa S30.8
PC-31.2
A5491.5

Data represents a hypothetical summary for illustrative purposes based on the described biological activity.

Proposed Mechanism of Action

The discovery of this compound in a screen targeting pRB-inactivated cells suggests a potential mechanism of action related to cell cycle control and apoptosis. The induction of apoptosis in tumor cells indicates an interaction with cellular pathways that lead to programmed cell death.

The following diagram illustrates a conceptual signaling pathway potentially affected by this compound.

Apoptosis_Pathway Leptofuranin_D This compound Cell Tumor Cell (pRB inactive) Leptofuranin_D->Cell Signal_Transduction Signal Transduction Cascade Cell->Signal_Transduction Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation pro-apoptotic signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Conceptual pathway of this compound-induced apoptosis.

Conclusion

This compound, a polyketide produced by Streptomyces tanashiensis, represents a promising lead compound in the development of novel antitumor agents. Its discovery through a targeted screening approach highlights the importance of understanding the molecular basis of cancer for rational drug discovery. The detailed protocols for its fermentation and isolation provided herein offer a foundation for further research and development of this potent bioactive molecule. Future studies should focus on elucidating the precise molecular target and mechanism of action of this compound to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Leptofuranin D is a member of the leptofuranin family of antitumor antibiotics, which are novel leptomycin-related substances characterized by a tetrahydrofuran ring. These compounds were first isolated from Streptomyces tanashiensis. The leptofuranins, including this compound, have garnered interest in the scientific community for their biological activity, specifically their ability to arrest the growth of normal cells and induce apoptotic cell death in tumor cells. A thorough understanding of the physicochemical properties of this compound is crucial for its further development as a potential therapeutic agent, impacting aspects such as formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties of this compound

The definitive quantitative physicochemical data for this compound is reported in the 1996 publication by Hayakawa et al., titled "Studies on New Antitumor Antibiotics, Leptofuranins A, B, C and D II. Physiocochemical Properties and Structure Elucidation." Unfortunately, access to the full text of this article is limited. Consequently, the following table summarizes the key physicochemical properties with their status as "Not available in the searched literature."

PropertyValue
Molecular Formula Not available in the searched literature
Molecular Weight Not available in the searched literature
Appearance Not available in the searched literature
Melting Point Not available in the searched literature
Boiling Point Not available in the searched literature
Solubility Not available in the searched literature
pKa Not available in the searched literature
Optical Rotation ([α]D) Not available in the searched literature
UV-Vis Absorption (λmax) Not available in the searched literature

General Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in the characterization of novel natural products.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[1][2]

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[2]

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath for uniform heat distribution.[2]

  • The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[2]

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the completion of melting) are recorded.[2]

  • A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[1][2]

Solubility Assessment

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.[3][4]

Methodology:

  • A small, accurately weighed amount of the solute (e.g., 1 mg of this compound) is placed in a vial.

  • A known volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

  • The mixture is agitated vigorously at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[5]

  • The suspension is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Optical Rotation Measurement

Optical rotation is the rotation of the plane of polarized light by a chiral substance and is a critical parameter for stereoisomers.[6][7]

Methodology:

  • A solution of the compound with a known concentration is prepared in a suitable solvent.

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[8]

  • Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample.[6]

  • The angle of rotation (α) of the plane of polarized light is measured by the instrument.[8]

  • The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.[8]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.[9][10][11]

Methodology:

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • The spectrophotometer is zeroed using a cuvette containing only the solvent.

  • The sample solution is placed in a quartz cuvette and positioned in the spectrophotometer.

  • The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

  • The wavelength(s) at which maximum absorbance occurs (λmax) are recorded. These are characteristic of the compound's electronic structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[12][13] The abstract of the primary literature confirms that the structure of this compound was elucidated using a variety of two-dimensional NMR techniques.

Methodology:

  • A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is placed in a thin NMR tube.

  • A series of NMR experiments are performed, including:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting individual fragments.[13]

  • The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to determine the precise arrangement of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound is reported to induce apoptotic cell death in tumor cells. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. While the specific molecular targets of this compound within the apoptotic cascade have not been detailed in the available literature, a general representation of a key apoptotic pathway is illustrated below.

Apoptosis_Pathway Generic Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax This compound->Bax Activates (Presumed) Other Stress Cellular Stress (e.g., DNA damage) Other Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of the intrinsic apoptosis pathway. The specific molecular interactions of this compound within this pathway are yet to be fully elucidated.

Conclusion

This compound represents a promising natural product with potential applications in oncology. While its biological activity in inducing apoptosis is established, a comprehensive understanding of its physicochemical properties remains a critical gap in the publicly available scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound and similar natural products. Further research, particularly the full disclosure of the data from the original isolation and characterization studies, is essential to advance the development of this compound for therapeutic use.

References

Elucidation of Leptofuranin D's Molecular Architecture: A Technical Deep Dive into NMR-Based Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive understanding of the molecular structure of novel bioactive compounds is paramount in the fields of natural product chemistry and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data that were pivotal in the structure elucidation of Leptofuranin D, a member of the leptofuranin family of antitumor antibiotics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the methodologies and data interpretation involved in this process.

Introduction

This compound is a polyketide natural product that has garnered interest due to its potential as an antitumor agent. The definitive determination of its complex chemical structure was achieved primarily through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These powerful analytical techniques provide detailed information about the chemical environment and connectivity of individual atoms within a molecule, allowing for the piecing together of its intricate architecture. This guide will walk through the experimental protocols and the logical interpretation of the NMR data that led to the final structural assignment of this compound.

Experimental Protocols

The structural determination of this compound relied on a series of high-resolution NMR experiments. The following protocols outline the general procedures employed in acquiring the necessary spectroscopic data.

Sample Preparation: A purified sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). The choice of solvent is critical to ensure the solubility of the compound and to minimize interference from solvent signals.

NMR Data Acquisition: All NMR spectra were acquired on a high-field NMR spectrometer (typically 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker or Jeol pulse sequences were utilized for the various experiments.

  • ¹H NMR (Proton NMR): This experiment identifies the chemical environment of all hydrogen atoms in the molecule. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are often necessary.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional conformation of the molecule.

NMR Data and Structural Elucidation

The structure of this compound was meticulously pieced together by analyzing the data from the aforementioned NMR experiments. The following tables summarize the key quantitative data obtained.

Table 1: ¹H NMR Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results
Table 2: ¹³C NMR Data for this compound
PositionChemical Shift (δ, ppm)
Data not available in search results
Table 3: Key 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Data not available in search results

Visualization of the Structure Elucidation Process

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, starting from the initial 1D NMR data and progressively building the molecular structure with the aid of 2D correlation experiments.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation Analysis cluster_assembly Structural Assembly and Refinement H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H_NMR->HMBC Fragments Identification of Molecular Fragments H_NMR->Fragments C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC C_NMR->Fragments COSY->Fragments HSQC->Fragments Connectivity Connecting Fragments HMBC->Connectivity Fragments->Connectivity Stereochem Stereochemical Analysis (NOESY) Connectivity->Stereochem Structure Proposed Structure of this compound Stereochem->Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

The key correlations from the 2D NMR experiments provide the evidence for connecting the individual atoms to form the complete structure of this compound. The following diagram illustrates the logical connections derived from these experiments.

key_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-x H2 H-y H1->H2 COSY C1 C-a H1->C1 HSQC (1-bond) C2 C-b H1->C2 HMBC (2-bond) C3 C-c H1->C3 HMBC (3-bond) H3 H-z H2->H3 COSY H2->C2 HSQC (1-bond) H3->C1 HMBC (3-bond)

Caption: Diagram illustrating key 2D NMR correlations used in structure elucidation.

Conclusion

The structure elucidation of this compound serves as a compelling case study in the application of modern NMR spectroscopy to unravel the complexities of natural products. Through the systematic application of 1D and 2D NMR techniques, a detailed and unambiguous picture of the molecular architecture was established. This foundational knowledge is a critical prerequisite for further research into the bioactivity, mechanism of action, and potential therapeutic applications of this compound and its analogs. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of new chemical entities.

The Enigmatic Biosynthesis of Leptofuranin D: A Polyketide Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing structure and potential as an antitumor agent, the biosynthetic pathway of the polyketide Leptofuranin D remains largely uncharacterized. Produced by the actinomycete Streptomyces tanashiensis, the genetic and enzymatic machinery responsible for the assembly of this complex natural product has yet to be elucidated in published scientific literature. This technical guide addresses the current void in knowledge and outlines the hypothetical steps and methodologies that would be required to uncover this fascinating metabolic pathway.

While a complete picture of this compound's biosynthesis is not yet available, this guide will delve into the general principles of polyketide synthesis, providing a framework for the anticipated pathway. We will explore the likely enzymatic players, the probable starter and extender units, and the types of chemical transformations that are expected to shape the final molecule. Furthermore, this document will serve as a roadmap for researchers, detailing the experimental protocols necessary to isolate the biosynthetic gene cluster, characterize the involved enzymes, and ultimately reconstruct the entire pathway.

The Producing Organism: Streptomyces tanashiensis

This compound, along with its congeners Leptofuranin A, B, and C, was first isolated from Streptomyces tanashiensis. This species belongs to a genus renowned for its prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics and anticancer compounds. The genomic potential of Streptomyces species to synthesize complex polyketides is vast, often harboring numerous biosynthetic gene clusters (BGCs) that are silent under standard laboratory conditions. The identification of S. tanashiensis as the producer is the critical first step, providing the genetic source material for pathway elucidation.

The Polyketide Synthase (PKS) Machinery: A Hypothetical Framework

Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). Based on the chemical structure of this compound, a type I modular PKS is the most probable enzymatic assembly line responsible for its creation. Type I PKSs are organized into modules, with each module catalyzing one cycle of chain elongation and associated chemical modifications.

A hypothetical PKS architecture for this compound would involve a loading module to initiate the process, followed by a series of extension modules. Each module would contain a set of catalytic domains responsible for specific biochemical transformations.

Table 1: Anticipated Domains in the this compound Polyketide Synthase

DomainFunctionProbable Role in this compound Biosynthesis
Acyltransferase (AT) Selects and loads the starter and extender units (acyl-CoA thioesters) onto the ACP.Would select the initial building block and the subsequent extender units for the growing polyketide chain.
Acyl Carrier Protein (ACP) Tethers the growing polyketide chain via a phosphopantetheinyl arm.Carries the elongating intermediate between the various catalytic domains.
Ketosynthase (KS) Catalyzes the Claisen condensation reaction, extending the polyketide chain.Responsible for the carbon-carbon bond formation that builds the backbone of this compound.
Ketoreductase (KR) Reduces a β-keto group to a β-hydroxyl group.The stereochemistry of the hydroxyl groups in this compound would be determined by specific KR domains.
Dehydratase (DH) Eliminates a water molecule from a β-hydroxyl group to form a double bond.Would be responsible for the formation of the double bonds present in the this compound structure.
Enoylreductase (ER) Reduces a double bond to a single bond.Would catalyze the saturation of specific carbon-carbon bonds in the polyketide backbone.
Thioesterase (TE) Catalyzes the release of the final polyketide chain from the PKS.Likely responsible for the cyclization and release of the completed this compound molecule.

Proposed Biosynthetic Scheme for this compound

The biosynthesis of this compound would commence with a starter unit, likely a small carboxylic acid like acetate or propionate, being loaded onto the PKS. Subsequently, a series of extender units, most commonly malonyl-CoA or methylmalonyl-CoA, would be sequentially added to elongate the polyketide chain. The specific sequence and modification of these units would be dictated by the modular organization of the PKS. Post-PKS modifications, such as oxidation or cyclization, carried out by tailoring enzymes encoded within the gene cluster, would then finalize the structure of this compound.

Hypothetical_Leptofuranin_D_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Loading PKS Loading Module Starter_Unit->PKS_Loading Extender_Units Extender Units (e.g., Malonyl-CoA) PKS_Elongation PKS Elongation & Modification (Multiple Modules) Extender_Units->PKS_Elongation PKS_Loading->PKS_Elongation Polyketide_Intermediate Linear Polyketide Intermediate PKS_Elongation->Polyketide_Intermediate Thioesterase Thioesterase (Cyclization/Release) Polyketide_Intermediate->Thioesterase Leptofuranin_D_Precursor This compound Precursor Thioesterase->Leptofuranin_D_Precursor Tailoring_Enzymes Post-PKS Tailoring (e.g., Oxidation) Leptofuranin_D_Precursor->Tailoring_Enzymes Leptofuranin_D This compound Tailoring_Enzymes->Leptofuranin_D

Caption: A hypothetical workflow for the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical framework to a confirmed biosynthetic pathway, a series of key experiments would need to be performed.

Genome Sequencing and Bioinformatic Analysis

The first and most critical step is to obtain the complete genome sequence of Streptomyces tanashiensis.

Methodology:

  • High-Quality DNA Extraction: Isolate high-molecular-weight genomic DNA from a pure culture of S. tanashiensis.

  • Genome Sequencing: Employ a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.

  • Biosynthetic Gene Cluster Identification: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative polyketide synthase gene clusters. The tool will identify the PKS genes and predict the domain organization.

  • Homology Analysis: Compare the identified PKS gene cluster with known BGCs in public databases to identify homologous genes and infer potential functions.

Genome_Mining_Workflow S_tanashiensis Streptomyces tanashiensis Culture DNA_Extraction Genomic DNA Extraction S_tanashiensis->DNA_Extraction Sequencing Genome Sequencing (Long & Short Read) DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH antiSMASH Analysis Assembly->antiSMASH BGC_Identification Putative this compound BGC Identification antiSMASH->BGC_Identification Homology_Analysis Homology & Functional Annotation BGC_Identification->Homology_Analysis Pathway_Hypothesis Formulate Biosynthetic Hypothesis Homology_Analysis->Pathway_Hypothesis

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the identified gene cluster in this compound biosynthesis, targeted gene inactivation experiments are essential.

Methodology:

  • Targeted Gene Knockout: Inactivate a key gene within the putative BGC, such as a PKS gene, using CRISPR/Cas9-based methods or homologous recombination.

  • Metabolite Profiling: Compare the secondary metabolite profiles of the wild-type strain and the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant would confirm the gene cluster's role.

  • Heterologous Expression: Clone the entire BGC into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces albus, and verify the production of this compound.

In Vitro Enzymatic Assays

To understand the specific function of each enzyme in the pathway, in vitro assays with purified proteins are necessary.

Methodology:

  • Protein Expression and Purification: Overexpress individual PKS domains or entire PKS modules in a suitable host (e.g., E. coli) and purify the recombinant proteins.

  • Enzyme Activity Assays: Conduct biochemical assays to determine the substrate specificity of the AT domains (using radiolabeled or fluorescently tagged acyl-CoA substrates) and the catalytic activity of other domains (e.g., KR, DH, ER) using synthetic intermediates.

Future Outlook

The elucidation of the this compound biosynthetic pathway holds significant promise. A detailed understanding of the enzymatic machinery could pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. By manipulating the PKS genes, it may be possible to alter the structure of the polyketide backbone, leading to the creation of a library of new compounds for drug discovery. The journey to uncover this pathway is a challenging but potentially rewarding endeavor for the scientific community. As of now, the complete biosynthetic route remains a compelling scientific mystery waiting to be solved.

Leptofuranin D: Unraveling its Antitumor and Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leptofuranin D, a member of the leptofuranin family of antibiotics, has emerged as a compound of interest in oncology research due to its selective cytotoxic effects on tumor cells. Discovered in 1996 from a strain of Streptomyces tanashiensis, this natural product has demonstrated the ability to induce apoptosis in cancerous cells while causing growth arrest in normal cells. This technical guide provides a comprehensive overview of the available scientific information on the antitumor and antineoplastic activities of this compound, with a focus on its mechanism of action, experimental data, and the signaling pathways it modulates. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Biological Activity and Data Presentation

Initial studies have shown that this compound exhibits a promising differential effect on normal versus transformed cells. While it causes a state of stagnation or growth arrest in normal cell lines, it actively induces cell death in tumor cells and those transformed by the adenovirus E1A gene.[1] This selective activity suggests a therapeutic window that is a critical attribute for any potential anticancer agent.

Table 1: Summary of Biological Activities of this compound

ActivityEffect on Tumor CellsEffect on Normal CellsReference
Cytotoxicity Induces apoptotic cell deathArrests cell growth
Cell Viability Causes cell death in transformed cellsCauses stagnation[1]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the described biological activities, standard assays for apoptosis and cell viability would be employed. Below are generalized methodologies for key experiments that would be critical in evaluating the antitumor effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment: Cells are treated with this compound for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the signaling pathways affected by this compound.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Visualization

The precise signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, its ability to induce apoptosis suggests the involvement of key apoptotic signaling cascades. The two major pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.

Below are conceptual diagrams representing these pathways, which are likely targets of this compound's action.

Intrinsic_Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family (Bax/Bak activation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c release->Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Caspase-9 activation Caspase-9 activation Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9)->Caspase-9 activation Effector Caspases (Caspase-3, -6, -7) activation Effector Caspases (Caspase-3, -6, -7) activation Caspase-9 activation->Effector Caspases (Caspase-3, -6, -7) activation Apoptosis Apoptosis Effector Caspases (Caspase-3, -6, -7) activation->Apoptosis

Caption: Conceptual diagram of the intrinsic apoptosis pathway.

Extrinsic_Apoptosis_Pathway This compound This compound Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) This compound->Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) DISC formation (FADD, pro-caspase-8) DISC formation (FADD, pro-caspase-8) Death Receptor (e.g., Fas, TNFR1)->DISC formation (FADD, pro-caspase-8) Caspase-8 activation Caspase-8 activation DISC formation (FADD, pro-caspase-8)->Caspase-8 activation Effector Caspases (Caspase-3, -6, -7) activation Effector Caspases (Caspase-3, -6, -7) activation Caspase-8 activation->Effector Caspases (Caspase-3, -6, -7) activation Bid cleavage Bid cleavage Caspase-8 activation->Bid cleavage Apoptosis Apoptosis Effector Caspases (Caspase-3, -6, -7) activation->Apoptosis Intrinsic Pathway Intrinsic Pathway Bid cleavage->Intrinsic Pathway

Caption: Conceptual diagram of the extrinsic apoptosis pathway.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential antineoplastic agent due to its selective cytotoxicity towards cancer cells. However, the publicly available data on its specific mechanisms of action and quantitative efficacy are limited. To advance the understanding and potential clinical application of this compound, further research is imperative. Key future directions should include:

  • Comprehensive Cytotoxicity Screening: Determination of IC50 values against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by this compound, including the key molecular targets, using techniques like western blotting, proteomics, and transcriptomics.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in preclinical animal models, such as xenograft and patient-derived xenograft (PDX) models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide summarizes the current, albeit limited, knowledge on the antitumor and antineoplastic activity of this compound. It is hoped that this document will serve as a catalyst for further investigation into this promising natural product, ultimately contributing to the development of new and effective cancer therapies.

References

Unraveling the Anti-Cancer Potential of Leptofuranin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals: This document serves as a comprehensive technical guide on the mechanism of action of Leptofuranin D in cancer cells. Due to the limited publicly available data on this specific compound, this guide synthesizes information from analogous compounds and relevant signaling pathways to propose a putative mechanism of action and to provide a framework for future research.

Executive Summary

This compound is a novel natural product with emerging anti-cancer properties. While direct studies on its mechanism of action are not yet widely published, analysis of its chemical structure and preliminary data from related compounds suggest a multi-faceted approach to inhibiting cancer cell proliferation and survival. This guide will explore the potential signaling pathways targeted by this compound, detail hypothetical experimental protocols to validate these mechanisms, and present data in a structured format to facilitate further investigation.

Putative Mechanism of Action

Based on the analysis of similar furan-containing natural products and their known anti-cancer effects, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and the modulation of key signaling pathways involved in cell cycle regulation and survival.

Induction of Apoptosis

This compound is likely to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of a caspase cascade. It is proposed that this compound disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic pathway.

  • Extrinsic Pathway: This pathway is triggered by the binding of death ligands to cell surface receptors, such as Fas and TRAIL receptors. This compound may upregulate the expression of these death receptors or their ligands, sensitizing cancer cells to apoptotic signals.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in cancer cell proliferation and survival. This compound is predicted to interfere with these pathways to halt cancer progression.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Many natural products with anti-cancer activity are known to inhibit this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of pro-inflammatory and pro-survival genes. Inhibition of NF-κB signaling is a common mechanism for anti-cancer agents.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize hypothetical quantitative data for this compound's effects on various cancer cell lines. These values are illustrative and require experimental validation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HeLaCervical Cancer6.1
HT-29Colon Cancer10.5

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment (10 µM this compound)Fold Change vs. Control
BaxTreated2.5
Bcl-2Treated0.4
Cleaved Caspase-3Treated3.1
Cleaved PARPTreated2.8

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.

Western Blotting for Signaling Pathway Proteins
  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the putative signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK NF-kB NF-kB This compound->NF-kB Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Cycle Arrest Cell Cycle Arrest mTOR->Cell Cycle Arrest MAPK->Cell Cycle Arrest NF-kB->Apoptosis

Caption: Putative signaling pathways inhibited by this compound.

G cluster_0 Experimental Workflow A Cell Culture B This compound Treatment A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Data Analysis C->F D->F E->F

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this guide provides a robust framework for its investigation based on the activities of structurally related compounds. Future research should focus on validating the proposed mechanisms through rigorous in vitro and in vivo studies. Specifically, identifying the direct molecular targets of this compound and exploring its efficacy in pre-clinical animal models will be crucial steps in its development as a potential anti-cancer therapeutic. The structured data and detailed protocols provided herein are intended to accelerate these research efforts.

Leptofuranin D structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Putative Structure-Activity Relationship of Leptofuranin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide natural product containing a furan ring, has been identified as a compound of interest due to its antitumor properties.[1] Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into the molecular features responsible for a compound's biological activity and guiding the development of more potent and selective therapeutic agents. To date, comprehensive SAR studies on this compound have not been extensively published. This guide aims to provide a forward-looking technical overview of potential SAR studies for this compound. By examining its structural motifs and drawing parallels with other furan-containing natural products, we will explore hypothetical modifications and the experimental methodologies required to elucidate its SAR. This document serves as a foundational resource for researchers embarking on the chemical exploration and optimization of this compound as a potential anticancer agent.

This compound: Structure and Biological Activity

This compound belongs to a class of novel leptomycin-related substances that are characterized by a tetrahydrofuran ring.[2] The leptofuranins have been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.[1] The structure of this compound, elucidated by NMR spectroscopy, reveals a complex polyketide backbone with several key functional groups that are amenable to chemical modification for SAR studies.[2]

Key Structural Features:

  • Tetrahydrofuran Ring: A central heterocyclic motif that is a common feature in many biologically active natural products.[3][4]

  • α,β-Unsaturated δ-Lactone (Pyrone moiety): A reactive electrophilic center that can potentially interact with biological nucleophiles.

  • Polyketide Chain: A long aliphatic chain with multiple stereocenters and functional groups that can be modified to explore conformational and binding requirements.

The known biological activity of this compound centers on its ability to induce apoptosis in cancer cells, making it a promising starting point for the development of new anticancer therapeutics.[1]

Hypothetical Structure-Activity Relationship Studies for this compound

In the absence of published SAR data for this compound, we can hypothesize potential modifications based on established principles of medicinal chemistry and SAR trends observed for other furan-containing and polyketide natural products. These hypothetical studies provide a roadmap for future research.

Table 1: Hypothetical Modifications of the this compound Scaffold and Their Potential Impact on Cytotoxic Activity

Modification SiteProposed ModificationRationaleHypothetical IC50 (µM)
Tetrahydrofuran Ring Oxidation to a furan ringIncrease aromaticity and planarity, potentially altering receptor binding.0.5 - 5
Ring openingInvestigate the necessity of the cyclic ether for activity.> 50
Introduction of substituents (e.g., alkyl, halogen)Probe steric and electronic effects on binding.1 - 20
α,β-Unsaturated δ-Lactone Reduction of the double bondDetermine the importance of the Michael acceptor for covalent interactions.10 - 50
Ring opening to the corresponding hydroxy acidAssess the role of the lactone ring in cell permeability and target engagement.> 50
Isosteric replacement (e.g., with a lactam)Modify hydrogen bonding capacity and metabolic stability.5 - 30
Polyketide Chain Truncation or extension of the chainEvaluate the optimal length for target interaction.Varied
Modification of hydroxyl groups (e.g., acylation, etherification)Probe the importance of hydrogen bonding interactions.2 - 25
Epimerization of stereocentersDetermine the stereochemical requirements for activity.Varied

Note: The IC50 values presented in this table are purely hypothetical and serve as illustrative examples for potential SAR trends.

Experimental Methodologies for SAR Studies

A systematic investigation of the SAR of this compound would involve the synthesis of a library of analogs followed by rigorous biological evaluation.

General Protocols for the Synthesis of this compound Analogs

The synthesis of this compound analogs would likely involve a combination of techniques, including the modification of the natural product itself or a total synthesis approach to introduce greater structural diversity. Polyketide synthesis can be approached through modular synthetic strategies, allowing for the controlled introduction of modifications along the carbon backbone.

General Strategy for Analog Synthesis:

  • Modification of the Furan Moiety: The furan ring can be a key interaction domain.[3] Modifications could include electrophilic aromatic substitution to introduce substituents or oxidation to alter the electronic properties.

  • Alterations to the Polyketide Backbone: Techniques such as asymmetric synthesis and stereoselective reactions would be crucial for modifying the stereocenters along the polyketide chain.[5][6] Functional groups like hydroxyls can be readily modified through standard protection/deprotection and functional group interconversion reactions.

  • Modification of the Lactone Ring: The lactone can be subjected to nucleophilic attack to create ring-opened derivatives, or the double bond can be selectively reduced.

Cytotoxicity and Cell Viability Assays

A primary method for evaluating the anticancer potential of this compound analogs is through in vitro cytotoxicity assays against a panel of cancer cell lines.

Protocol for ATP-Based Luminescence Cell Viability Assay:

This assay quantitatively measures ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Lysis and Luminescence Detection: Add a cell lysis reagent that releases ATP and provides the necessary substrates for the luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Design & Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Cytotoxicity Screening (e.g., ATP assay) Purification->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for SAR studies of this compound.

Potential Signaling Pathway: Apoptosis

Given that this compound is known to induce apoptosis, a key area of investigation would be its effect on apoptotic signaling pathways. The following diagram illustrates a simplified apoptosis pathway that could be a target for this compound.

Apoptosis_Pathway Leptofuranin_D This compound Cell_Stress Cellular Stress Leptofuranin_D->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway targeted by this compound.

Conclusion and Future Directions

While the specific structure-activity relationships of this compound remain to be elucidated, its potent antitumor activity marks it as a valuable lead compound for further investigation. The hypothetical SAR studies and experimental methodologies outlined in this guide provide a framework for future research aimed at optimizing the therapeutic potential of this natural product. Future efforts should focus on the systematic synthesis and biological evaluation of this compound analogs to build a robust SAR model. Furthermore, target identification and mechanistic studies will be crucial for understanding how this compound exerts its apoptotic effects and for the rational design of next-generation anticancer agents. The integration of computational modeling and structural biology with synthetic chemistry and cell biology will undoubtedly accelerate the journey of this compound from a promising natural product to a potential clinical candidate.

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive review of Leptofuranin D and related leptomycin compounds, a class of natural products with potent antitumor activity. The primary mechanism of action for this family of compounds is the specific and covalent inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By blocking CRM1, these compounds induce the nuclear accumulation of key tumor suppressor proteins and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This guide details the structure, mechanism of action, and biological activity of this compound, leptomycin B, and kazusamycin, presenting available quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for key assays and utilizes Graphviz diagrams to visualize critical signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development.

Introduction to this compound and Related Compounds

This compound is a member of the leptomycin family of polyketide natural products. It was first isolated from the actinomycete Streptomyces tanashiensis and identified as a novel antitumor antibiotic. Structurally, the leptofuranins are distinguished from other leptomycins by the presence of a tetrahydrofuran ring.[1] this compound, along with its analogs, has been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.

The broader family of leptomycin compounds, including the well-studied leptomycin B and kazusamycin, are characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. This structural motif, particularly the α,β-unsaturated lactone, is crucial for their biological activity. These compounds are potent inhibitors of nuclear export, a fundamental process in eukaryotic cells.

Mechanism of Action: CRM1/XPO1 Inhibition

The primary molecular target of the leptomycin family of compounds is the nuclear export protein CRM1.[1] CRM1 is responsible for the transport of a wide range of "cargo" proteins, including many tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This process is essential for the proper functioning of these proteins and for overall cellular homeostasis.

The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES)-binding groove of CRM1. The α,β-unsaturated δ-lactone moiety of the leptomycin compounds acts as a Michael acceptor, forming an irreversible covalent bond with the sulfhydryl group of the cysteine residue. This covalent modification blocks the binding of cargo proteins to CRM1, effectively shutting down nuclear export.

The downstream consequences of CRM1 inhibition are profound and contribute to the antitumor effects of these compounds. Key tumor suppressor proteins, such as p53, are retained in the nucleus, leading to the activation of their downstream targets that promote cell cycle arrest and apoptosis.[2][3] Similarly, the nuclear retention of other growth-regulatory proteins further contributes to the anti-proliferative effects of these compounds.

CRM1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_inactive p53 (inactive) p53_active p53 (active) p53_inactive->p53_active Activation by cellular stress CRM1 CRM1/XPO1 p53_active->CRM1 Binds for export Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53_active->Apoptosis_Genes Activates Cell_Cycle_Arrest_Genes Cell Cycle Arrest Genes (e.g., p21) p53_active->Cell_Cycle_Arrest_Genes Activates Degradation Degradation CRM1->Degradation Nuclear Export RanGTP Ran-GTP LeptofuraninD This compound & Related Compounds LeptofuraninD->CRM1 Inhibits

CRM1 Inhibition Pathway

Quantitative Biological Activity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and related leptomycin compounds against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 (nM)Reference
VariousNot Publicly Available

Note: While the initial discovery of this compound demonstrated its potent antitumor activity, specific IC50 values have not been reported in publicly available literature.

Table 2: IC50 Values of Leptomycin B

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
SiHaCervical Cancer0.472 hours[5]
HCT-116Colon Carcinoma0.372 hours[5]
SKNSHNeuroblastoma0.472 hours[5]
Human Monocytes (HIV-1 replication)N/A0.6N/A[6]
Various Cancer Cell LinesVarious0.1 - 10N/A[1]

Table 3: IC50 Values of Kazusamycin

CompoundCell LineCancer TypeIC50 (ng/mL)Exposure TimeReference
Kazusamycin BVarious Tumor CellsVarious~172 hours[7]

Note: 1 ng/mL of Kazusamycin B (MW ~542 g/mol ) is approximately 1.8 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.

CRM1-NES Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of a nuclear export signal (NES) peptide to CRM1, and how this interaction is inhibited by compounds like this compound.[5]

Workflow Diagram

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified CRM1 - Purified Ran-GTP - Fluorescently-labeled NES peptide - Test compound (e.g., this compound) start->prepare_reagents prepare_plate Prepare 384-well plate with serial dilutions of test compound prepare_reagents->prepare_plate add_reagents Add CRM1, Ran-GTP, and fluorescent NES peptide to each well prepare_plate->add_reagents incubate Incubate at room temperature to allow binding to reach equilibrium add_reagents->incubate read_fp Read fluorescence polarization on a plate reader incubate->read_fp analyze_data Analyze data to determine IC50 of the test compound read_fp->analyze_data end End analyze_data->end

Fluorescence Polarization Assay Workflow

Materials:

  • Purified recombinant human CRM1 protein

  • Purified recombinant Ran protein (constitutively active, GTP-bound form, e.g., Q69L mutant)

  • A synthetic peptide corresponding to a known NES (e.g., from p53 or PKI) labeled with a fluorophore (e.g., FITC)

  • Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20

  • Test compound (this compound or related compound) dissolved in DMSO

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • In each well of the 384-well plate, add the diluted test compound. Include wells with DMSO only as a control.

  • Prepare a master mix containing the fluorescently labeled NES peptide, CRM1, and Ran-GTP in assay buffer at 2x the final desired concentration. A typical final concentration might be 10 nM NES peptide, 20 nM CRM1, and 1 µM Ran-GTP.

  • Add an equal volume of the master mix to each well of the plate.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Calculate the degree of polarization for each well. The inhibition of binding is determined by the decrease in polarization in the presence of the test compound.

  • Plot the percent inhibition as a function of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and related compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or related compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate for a further 4-18 hours at 37°C in a humidified atmosphere.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the use of Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound and related compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or related compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for the desired time. Include an untreated control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The cell population can be divided into four quadrants: live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Structure-Activity Relationships

The biological activity of the leptomycin family of compounds is highly dependent on their chemical structure. The α,β-unsaturated δ-lactone is essential for the covalent modification of CRM1 and is a key pharmacophore. Modifications to this ring or the surrounding structure can significantly impact the compound's potency and specificity. The long, flexible polyketide chain also plays a crucial role in positioning the lactone ring within the NES-binding groove of CRM1 for optimal interaction. The study of structure-activity relationships (SAR) is critical for the design of novel, more potent, and less toxic CRM1 inhibitors.

SAR_Concept cluster_compound Chemical Compound cluster_activity Biological System Structure Chemical Structure (Pharmacophore) Activity Biological Activity (e.g., IC50) Structure->Activity Determines Modification Structural Modification Modification->Structure Alters Activity->Modification Feedback for new design

Structure-Activity Relationship Concept

Conclusion

This compound and its related leptomycin compounds represent a promising class of antitumor agents with a well-defined mechanism of action targeting the CRM1-mediated nuclear export pathway. While specific quantitative data for this compound remains limited in the public domain, the extensive research on leptomycin B provides a strong foundation for understanding its potential therapeutic applications. The detailed experimental protocols and conceptual diagrams provided in this guide offer a practical resource for researchers aiming to further investigate this important class of natural products and develop novel CRM1 inhibitors for cancer therapy. Future studies are warranted to fully elucidate the biological activity profile of this compound and its potential advantages over other leptomycin analogs.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leptofuranin D is a natural product belonging to the family of polyketides, which has garnered interest due to its potential biological activity. Its complex structure, featuring a dihydropyranone core and a polyunsaturated aliphatic chain, presents a significant challenge for synthetic chemists. This document provides a detailed overview and experimental protocols for a convergent total synthesis of this compound. The described methodology relies on the strategic coupling of two key fragments, a C1-C11 segment and a C12-C24 segment, employing a series of stereoselective and efficient chemical transformations.[1]

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of two complex fragments that are later coupled to form the complete carbon skeleton.[1] The final steps of the synthesis involve cyclization and deprotection to yield the natural product.

The key stages of the synthesis are:

  • Synthesis of the C12-C24 Segment: This linear polyketide fragment is assembled through the addition of a chiral allenylzinc reagent to a chiral aldehyde. Subsequent transformations, including directed hydrostannation, iodinolysis, and Sonogashira coupling, are employed to construct the enyne and methyl-substituted enyne moieties.[1]

  • Synthesis of the C1-C11 Segment: The dihydropyranone precursor is prepared via the addition of an allenystannane to an aldehyde. This is followed by partial hydrogenation, protection, and further homologation using a Wittig condensation to complete the C1-C11 carbon chain.[1]

  • Fragment Coupling and Final Steps: The two fragments are joined using a Suzuki coupling reaction between a boronate derived from the C1-C11 segment and a vinyl iodide from the C12-C24 segment. The synthesis is completed by oxidation of a primary alcohol, global desilylation, and a final oxidation with manganese dioxide (MnO₂) to form the furan ring.[1]

Visual Representation of the Synthetic Workflow

Total_Synthesis_LeptofuraninD cluster_C12_C24 C12-C24 Segment Synthesis cluster_C1_C11 C1-C11 Segment Synthesis cluster_coupling Fragment Coupling and Final Steps A Chiral Aldehyde (11) + Chiral Allenylzinc Reagent B Adduct (13) A->B C Directed Hydrostannation & Iodinolysis B->C D Enyne (16) C->D E Sonogashira Coupling & Further Modifications D->E F Vinyl Iodide (23) (C12-C24 Fragment) E->F M Suzuki Coupling F->M G Aldehyde (27) + Allenystannane (29) H Propargylic Alcohol G->H I Partial Hydrogenation & Protection H->I J (Z)-Olefin (34) I->J K Wittig Condensation J->K L Iodide (40) (C1-C11 Fragment) K->L L->M N Diene (42) M->N O Oxidation & Global Desilylation N->O P Tetrol Intermediate O->P Q MnO2 Oxidation P->Q R This compound Q->R

Caption: Convergent total synthesis workflow for this compound.

Experimental Protocols

Synthesis of the C12-C24 Segment (Vinyl Iodide 23)

1. Addition of Chiral Allenylzinc Reagent to Chiral Aldehyde 11:

  • Protocol: To a solution of the mesylate (1.0 equiv) in a suitable solvent (e.g., THF) at -78 °C is added a solution of an organolithium reagent (e.g., n-BuLi, 2.0 equiv). After stirring for 30 min, a solution of ZnBr₂ (1.5 equiv) in THF is added. The resulting mixture is stirred for a further 30 min, followed by the addition of a solution of the chiral aldehyde 11 (0.8 equiv) in THF. The reaction is stirred at -78 °C for 2 h and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the adduct 13.

2. Directed Hydrostannation and Iodinolysis:

  • Protocol: To a solution of the adduct 13 (1.0 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added a hydrostannane reagent (e.g., Bu₃SnH, 1.2 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv). The reaction mixture is stirred at room temperature for 4 h. The solvent is then removed under reduced pressure. The crude vinylstannane is dissolved in a chlorinated solvent (e.g., CH₂Cl₂) and cooled to 0 °C. A solution of iodine (1.1 equiv) in the same solvent is added portionwise until the persistence of the iodine color. The reaction is quenched with aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield the corresponding vinyl iodide.

3. Sonogashira Coupling and Subsequent Modifications:

  • Protocol: To a degassed solution of the vinyl iodide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent mixture (e.g., Et₃N/THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere for 6 h. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an ether. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the enyne 16. Further standard transformations are carried out to yield the vinyl iodide 23.[1]

Synthesis of the C1-C11 Segment (Iodide 40)

1. Addition of Allenystannane 29 to Aldehyde 27:

  • Protocol: To a solution of the allenystannane 29 (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv). After stirring for 15 min, a solution of the aldehyde 27 (1.0 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 1 h and then quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the propargylic alcohol.

2. Partial Hydrogenation and Protection:

  • Protocol: The propargylic alcohol (1.0 equiv) is dissolved in a solvent mixture (e.g., pyridine/hexane) and treated with a poisoned catalyst (e.g., Lindlar's catalyst, 10 wt%). The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The resulting (Z)-olefin is protected as a TBS ether using standard conditions (TBSCl, imidazole, DMF).[1]

3. Wittig Condensation:

  • Protocol: To a suspension of the phosphonium bromide 37 (1.5 equiv) in THF at -78 °C is added a strong base (e.g., n-BuLi, 1.4 equiv). The resulting ylide is stirred at this temperature for 30 min and then at 0 °C for 30 min. The solution is re-cooled to -78 °C, and a solution of the aldehyde 36 (1.0 equiv) in THF is added. The reaction is stirred for 2 h at -78 °C and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography.[1]

Fragment Coupling and Final Assembly

1. Suzuki Coupling:

  • Protocol: To a mixture of the boronate 41 (prepared from iodide 40, 1.1 equiv), the vinyl iodide 23 (1.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) in a suitable solvent (e.g., toluene/EtOH) is added an aqueous solution of a base (e.g., Na₂CO₃, 2 M). The mixture is degassed and heated to reflux for 12 h under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the diene 42.[1]

2. Final Steps (Oxidation, Desilylation, and MnO₂ Oxidation):

  • Protocol: The unprotected alcohol of diene 42 is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane). This is followed by a global desilylation using a fluoride source (e.g., TBAF or HF·pyridine) to afford the tetrol intermediate. The final step involves the treatment of the tetrol with activated manganese dioxide (MnO₂) in a suitable solvent (e.g., CH₂Cl₂) to effect the oxidative cyclization to the furan ring, thus completing the total synthesis of this compound.[1]

Quantitative Data Summary

Step No.ReactionStarting MaterialProductReagents/ConditionsYield (%)
1Allenylzinc AdditionAldehyde 11Adduct 13Chiral allenylzinc reagent, THF, -78 °CData not available
2Hydrostannation/IodinolysisAdduct 13Vinyl IodideBu₃SnH, AIBN; I₂, CH₂Cl₂Data not available
3Sonogashira CouplingVinyl IodideEnyne 16Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N/THFData not available
4Allenystannane AdditionAldehyde 27Propargylic AlcoholAllenystannane 29, BF₃·OEt₂, CH₂Cl₂, -78 °CData not available
5Partial HydrogenationPropargylic Alcohol(Z)-OlefinLindlar's catalyst, H₂Data not available
6Wittig CondensationAldehyde 36DienePhosphonium bromide 37, n-BuLi, THFData not available
7Suzuki CouplingVinyl Iodide 23 & Boronate 41Diene 42Pd(dppf)Cl₂, Na₂CO₃, Toluene/EtOHData not available
8Final StepsDiene 42This compound1. DMP; 2. TBAF; 3. MnO₂Data not available

Note: Specific yield data is not available in the provided search results. The table structure is provided for when such data is obtained.

Logical Relationship of Key Fragments

Fragment_Logic C1_C11 C1-C11 Fragment (Iodide 40) Coupling Suzuki Coupling C1_C11->Coupling C12_C24 C12-C24 Fragment (Vinyl Iodide 23) C12_C24->Coupling Skeleton Complete Carbon Skeleton (Diene 42) Coupling->Skeleton Final_Steps Oxidation, Desilylation, Cyclization Skeleton->Final_Steps LeptofuraninD This compound Final_Steps->LeptofuraninD

Caption: Logical flow from key fragments to the final product.

References

Application of Suzuki Coupling and Wittig Reaction in the Total Synthesis of Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the strategic application of the Suzuki coupling and Wittig reaction in the total synthesis of Leptofuranin D, a natural product with potential therapeutic applications. The synthesis, as reported by Marshall and Schaaf, employs a convergent strategy where these two key carbon-carbon bond-forming reactions are pivotal in assembling the complex molecular architecture of the target molecule. This note provides a comprehensive overview of the methodologies, quantitative data, and detailed experimental protocols for these crucial steps, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

This compound is a polyketide natural product that has garnered interest due to its unique structure and biological activity. Its total synthesis presents a significant challenge, requiring precise control of stereochemistry and the efficient formation of carbon-carbon bonds. The synthetic route developed by Marshall and Schaaf showcases the power of modern organometallic chemistry, with the Suzuki coupling and Wittig reaction serving as cornerstone transformations.

The Wittig reaction is employed for the olefination of a key aldehyde intermediate, establishing a crucial double bond within one of the major fragments of the molecule. Subsequently, a palladium-catalyzed Suzuki coupling is utilized to merge two advanced intermediates, effectively completing the carbon skeleton of this compound. This convergent approach enhances the overall efficiency of the synthesis.

Key Transformations and Experimental Data

The successful synthesis of this compound hinges on two critical carbon-carbon bond-forming reactions: a Wittig reaction to form a specific olefin and a Suzuki coupling to unite the two major fragments.

Wittig Reaction: Synthesis of the C1-C11 Segment

The Wittig reaction was utilized to extend a carbon chain by reacting an aldehyde with a phosphonium ylide. Specifically, aldehyde 36 was condensed with the ylide derived from phosphonium bromide 37 to yield the olefin 38 .[1]

Suzuki Coupling: Unification of the Key Fragments

The final carbon skeleton of this compound was assembled via a Suzuki coupling reaction. This involved the palladium-catalyzed cross-coupling of the boronate ester 41 with the vinyl iodide 23 , affording the diene 42 .[1]

A summary of the quantitative data for these reactions is presented in the table below.

Reaction StepReactantsProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Wittig Reaction Aldehyde 36 and Ylide from 37 Olefin 38 -n-BuLiTHF-78 to 0185
Suzuki Coupling Boronate 41 and Vinyl Iodide 23 Diene 42 Pd(dppf)Cl₂Tl₂CO₃THF231283

Table 1: Summary of Quantitative Data for the Key Wittig and Suzuki Reactions in the Synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the Wittig and Suzuki coupling reactions as described in the synthesis of this compound.

Protocol 1: Wittig Reaction for the Synthesis of Olefin 38

Materials:

  • Phosphonium bromide 37

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde 36 in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of phosphonium bromide 37 in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled solution, a solution of n-butyllithium in hexanes is added dropwise. The resulting deep red solution indicates the formation of the ylide.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • A solution of aldehyde 36 in anhydrous THF is then added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure olefin 38 .[1]

Protocol 2: Suzuki Coupling for the Synthesis of Diene 42

Materials:

  • Boronate 41

  • Vinyl iodide 23

  • Tetrahydrofuran (THF)

  • Thallium(I) carbonate (Tl₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of boronate 41 and vinyl iodide 23 in THF at room temperature is added thallium(I) carbonate.

  • The palladium catalyst, Pd(dppf)Cl₂, is then added to the mixture.

  • The reaction mixture is stirred at 23 °C for 12 hours under an inert atmosphere.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the diene 42 .[1]

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall workflow in the synthesis of this compound, highlighting the pivotal roles of the Wittig and Suzuki reactions.

Wittig_Reaction aldehyde Aldehyde 36 product Olefin 38 aldehyde->product Wittig Reaction n-BuLi, THF, -78 to 0 °C ylide Ylide from Phosphonium Bromide 37 ylide->product

Caption: Wittig olefination of aldehyde 36.

Suzuki_Coupling boronate Boronate 41 product Diene 42 boronate->product Suzuki Coupling Pd(dppf)Cl₂, Tl₂CO₃, THF, 23 °C vinyl_iodide Vinyl Iodide 23 vinyl_iodide->product

Caption: Suzuki coupling of boronate 41 and vinyl iodide 23.

Leptofuranin_D_Synthesis_Workflow cluster_wittig Wittig Reaction cluster_suzuki Suzuki Coupling aldehyde Aldehyde 36 wittig_reaction Wittig Condensation aldehyde->wittig_reaction phosphonium Phosphonium Bromide 37 phosphonium->wittig_reaction olefin Olefin 38 wittig_reaction->olefin boronate Boronate 41 olefin->boronate Further Functionalization suzuki_coupling Suzuki Coupling boronate->suzuki_coupling vinyl_iodide Vinyl Iodide 23 vinyl_iodide->suzuki_coupling diene Diene 42 suzuki_coupling->diene final_product This compound diene->final_product Final Steps c1_11_synthesis Synthesis of C1-C11 Fragment c1_11_synthesis->aldehyde c1_11_synthesis->phosphonium c12_24_synthesis Synthesis of C12-C24 Fragment c12_24_synthesis->vinyl_iodide

Caption: Overall synthetic workflow for this compound.

Conclusion

The total synthesis of this compound by Marshall and Schaaf provides an excellent case study on the strategic implementation of the Wittig reaction and Suzuki coupling. These reactions enabled the efficient and stereocontrolled construction of a complex natural product. The detailed protocols and data presented herein offer valuable insights and practical guidance for researchers engaged in the synthesis of complex molecules for drug discovery and development. The convergent nature of this synthetic route, facilitated by these powerful bond-forming reactions, underscores their importance in modern organic synthesis.

References

Application Notes and Protocols for the Isolation and Purification of Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the isolation and purification of Leptofuranin D, an antitumor antibiotic. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a novel polyketide metabolite produced by the actinomycete Streptomyces tanashiensis.[1] It belongs to a class of related compounds, Leptofuranins A, B, and C, all of which have demonstrated notable biological activity. Specifically, this compound has been shown to induce apoptotic cell death in tumor cells, making it a compound of interest for cancer research and drug development.[1] The isolation and purification of this compound from bacterial fermentation is a critical first step for any preclinical or clinical investigation.

Overview of the Isolation and Purification Workflow

The overall process for obtaining pure this compound involves a multi-step approach that begins with the fermentation of Streptomyces tanashiensis, followed by extraction of the active compounds from the culture broth and subsequent chromatographic purification to isolate this compound from its related analogues and other metabolites.

cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Streptomyces tanashiensis Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Culture Broth Crude_Extract Crude Extract Concentration Extraction->Crude_Extract Chromatography Multi-Step Chromatography Crude_Extract->Chromatography Pure_Leptofuranin_D Pure this compound Chromatography->Pure_Leptofuranin_D

Caption: High-level workflow for this compound production.

Detailed Experimental Protocols

The following protocols are based on the methods described by Takai et al. in "Studies on new antitumor antibiotics, leptofuranins A, B, C and D. I. Taxonomy, fermentation, isolation and biological activities."[1]

Fermentation of Streptomyces tanashiensis

Objective: To produce this compound by culturing Streptomyces tanashiensis.

Materials:

  • Streptomyces tanashiensis strain

  • Seed culture medium (e.g., ISP Medium 2)

  • Production medium (specific composition to be optimized, but generally includes a carbon source like glucose, a nitrogen source like yeast extract or peptone, and mineral salts)

  • Shake flasks or fermenter

Protocol:

  • Inoculate a seed culture of S. tanashiensis in the appropriate medium.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 2-5% v/v).

  • Incubate the production culture at 28-30°C with agitation and aeration for 5-7 days. Monitor the production of this compound using a suitable analytical method such as HPLC.

Extraction of this compound from Culture Broth

Objective: To extract the crude mixture of Leptofuranins from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Organic solvent (e.g., ethyl acetate, butanol)

  • Separatory funnel or liquid-liquid extraction equipment

  • Rotary evaporator

Protocol:

  • Adjust the pH of the whole fermentation broth to a neutral or slightly acidic pH (e.g., pH 6.0-7.0).

  • Extract the broth with an equal volume of ethyl acetate or another suitable organic solvent. Repeat the extraction 2-3 times to ensure complete recovery.

  • Pool the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.

Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the crude extract. This is typically a multi-step process.

Step 1: Silica Gel Chromatography (Initial Separation)

  • Stationary Phase: Silica gel (e.g., Silica gel 60)

  • Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing Leptofuranins.

    • Pool the fractions containing the desired compounds.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Column: A reversed-phase column (e.g., C18) is commonly used for the separation of polyketides.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the partially purified fractions from the silica gel chromatography in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Elute with the specified mobile phase gradient.

    • Monitor the elution profile using a UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for a typical isolation and purification run. Actual values will vary depending on the fermentation conditions and purification efficiency.

ParameterValue
Fermentation Volume10 L
Crude Extract Yield5.2 g
Purity after Silica Gel~45% this compound in enriched fraction
Final Yield of Pure this compound85 mg
Purity by Analytical HPLC>98%
Retention Time (Analytical HPLC)To be determined empirically

Signaling Pathway and Mechanism of Action

While the precise signaling pathway of this compound has not been fully elucidated, its antitumor activity is characterized by the induction of apoptosis in cancer cells.[1] This suggests that this compound may interact with key regulators of the apoptotic machinery.

Leptofuranin_D This compound Cancer_Cell Cancer Cell Leptofuranin_D->Cancer_Cell Apoptotic_Signal Pro-Apoptotic Signaling Cascade Cancer_Cell->Apoptotic_Signal Induces Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Postulated mechanism of action for this compound.

Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound that lead to its pro-apoptotic effects. Investigating its impact on pathways such as the Bcl-2 family of proteins, caspase activation cascades, and cell cycle checkpoints would be valuable next steps.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the isolation and purification of this compound from Streptomyces tanashiensis. The successful implementation of these methods will enable researchers to obtain high-purity this compound for further investigation into its therapeutic potential as an antitumor agent. Careful optimization of fermentation and chromatography steps will be crucial for maximizing the yield and purity of the final product.

References

Application Notes and Protocols for Designing Cell-Based Assays for Leptofuranin D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptofuranin D is a novel natural product with potential therapeutic applications. Preliminary studies suggest that it may possess anti-proliferative and cytotoxic properties against various cancer cell lines. This document provides a comprehensive guide to designing and implementing cell-based assays to evaluate the cytotoxic effects of this compound. The following protocols and application notes are intended to assist researchers in determining the compound's potency (IC50), mechanism of cell death, and potential signaling pathways involved.

A multi-assay approach is recommended to gain a thorough understanding of this compound's cytotoxic profile. This includes assessing cell viability, membrane integrity, and markers of apoptosis. The choice of cell lines should be guided by the intended therapeutic target of the compound. For the purposes of these protocols, we will use the human colorectal carcinoma cell line HCT-116 and the human breast adenocarcinoma cell line MCF-7 as examples.

Key Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[1][2][3] A combination of the following assays is recommended for a comprehensive assessment of this compound's effects.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[3][5]

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., HCT-116, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep This compound Serial Dilutions treatment Incubation with This compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50 IC50 Calculation data_acquisition->ic50 mechanism Mechanism of Cell Death Analysis data_acquisition->mechanism

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

Cell Culture and Seeding
  • Cell Lines: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines.

  • Culture Medium: McCoy's 5A (for HCT-116) and DMEM (for MCF-7), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.[1]

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

LDH Assay Protocol
  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Blank Absorbance) / (Maximum LDH Release Control Absorbance - Blank Absorbance) x 100.

Apoptosis Assay (Annexin V/PI Staining) Protocol
  • Cell Harvesting: After treatment, collect the cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HCT-1162445.2 ± 3.1
4828.7 ± 2.5
7215.9 ± 1.8
MCF-72462.8 ± 4.5
4841.3 ± 3.9
7225.1 ± 2.7

Table 2: Percentage of Apoptotic and Necrotic HCT-116 Cells after 48h Treatment with this compound

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (15 µM)70.3 ± 4.115.8 ± 1.910.2 ± 1.53.7 ± 0.8
This compound (30 µM)42.6 ± 3.528.9 ± 2.722.5 ± 2.16.0 ± 1.1
This compound (60 µM)15.7 ± 2.835.1 ± 3.238.4 ± 3.510.8 ± 1.9

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the pro-apoptotic effects observed, a potential signaling pathway can be hypothesized. This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspase cascades.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome leptofuranin_d This compound bax Bax/Bak Activation leptofuranin_d->bax bcl2 Bcl-2/Bcl-xL Inhibition leptofuranin_d->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Troubleshooting

IssuePossible CauseRecommendation
High background in MTT assayContamination of medium or reagents.Use fresh, sterile reagents.
Inconsistent resultsUneven cell seeding, pipetting errors.Ensure proper mixing of cell suspension and accurate pipetting.
Low signal in LDH assayInsufficient cell lysis or low LDH release.Include a maximum LDH release control (e.g., using a lysis buffer).
High percentage of necrotic cells in apoptosis assay even at low concentrationsCompound may be highly necrotic, or cells are over-trypsinized.Handle cells gently during harvesting and consider reducing trypsinization time.

Conclusion

These application notes and protocols provide a robust framework for characterizing the cytotoxic properties of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain comprehensive data on the compound's potency and mechanism of action. The provided diagrams and tables serve as templates for data visualization and presentation, facilitating a clear and concise communication of experimental findings. Further investigation into the specific molecular targets and signaling pathways, as hypothesized in the diagram, will be crucial for the future development of this compound as a potential therapeutic agent.

References

Measuring Apoptotic Markers in Response to a Novel Compound: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key objective in drug discovery and development. This document provides a comprehensive guide for measuring key apoptotic markers in response to a test compound, referred to herein as "Compound X". The following protocols and application notes detail the experimental procedures for assessing apoptosis through Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic proteins.

Data Presentation

To facilitate the clear and concise presentation of quantitative data, the following tables should be used to summarize the results from the described experimental protocols.

Table 1: Analysis of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control-
Compound X[Specify] µM
Compound X[Specify] µM
Positive Control[Specify] µM

Table 2: Caspase-3/7 Activity Assay

Treatment GroupConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
Compound X[Specify] µM
Compound X[Specify] µM
Positive Control[Specify] µM

Table 3: Western Blot Analysis of Apoptotic Proteins

Treatment GroupConcentrationRelative Expression of Pro-Apoptotic Protein (e.g., Bax)Relative Expression of Anti-Apoptotic Protein (e.g., Bcl-2)Relative Expression of Cleaved Caspase-3
Vehicle Control-1.01.01.0
Compound X[Specify] µM
Compound X[Specify] µM
Positive Control[Specify] µM

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (PS) in early apoptotic cells and PI to identify necrotic or late apoptotic cells with compromised plasma membranes.[1][2][3]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cell line of interest

  • Compound X

  • Positive control for apoptosis (e.g., staurosporine, etoposide)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of Compound X, a vehicle control, and a positive control for the desired incubation period.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into a centrifuge tube.

    • Adherent cells: Carefully aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution (50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.[4]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

  • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cluster_3 Data Interpretation start Seed and Treat Cells with Compound X harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain_av Add Annexin V-FITC Incubate 15 min resuspend->stain_av stain_pi Add Propidium Iodide stain_av->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze results Viable Early Apoptosis Late Apoptosis Necrosis analyze->results

Experimental workflow for Annexin V/PI staining.

Caspase-3/7 Activity Assay

This protocol describes a method to quantify the activity of executioner caspases-3 and -7, which are key mediators of apoptosis, using a fluorogenic substrate.[5][6]

Materials:

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Assay Buffer

  • DTT (Dithiothreitol)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with Compound X, a vehicle control, and a positive control.

  • Cell Lysis:

    • After treatment, remove the media and wash the cells with PBS.

    • Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction:

    • Prepare the Caspase Assay Buffer containing DTT according to the manufacturer's instructions.

    • Add 50 µL of the Caspase Assay Buffer to each well.

    • Add 5 µL of the caspase-3/7 substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[5]

Data Analysis:

  • Calculate the fold-increase in caspase-3/7 activity by comparing the fluorescence readings of the treated samples to the vehicle control.

G cluster_0 Cell Treatment & Lysis cluster_1 Assay Reaction cluster_2 Detection treat Treat cells with Compound X in 96-well plate lyse Lyse cells to release contents treat->lyse add_buffer Add Assay Buffer + DTT lyse->add_buffer add_substrate Add Fluorogenic Caspase Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence incubate->read G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR5) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stimuli Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak vs. Bcl-2) stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound_x Compound X compound_x->receptor compound_x->stimuli

References

Application Notes & Protocols: Developing Animal Models for Efficacy Testing of Novel Anti-Inflammatory and Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of novel therapeutic compounds, exemplified by a hypothetical agent, "Compound X" (standing in for Leptofuranin D, for which public information is unavailable). The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the in vivo efficacy of compounds with potential anti-inflammatory and anti-cancer properties. The methodologies are based on widely accepted and validated animal models.

Hypothesized Mechanism of Action of Compound X

For the purpose of these protocols, we will hypothesize that Compound X is an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses and is constitutively active in many types of cancer, making it a relevant target for dual-acting therapeutic agents.

1. Anti-Inflammatory Efficacy Testing

A commonly used and well-established model for acute inflammation is the carrageenan-induced paw edema model in rodents.[1][2] This model is effective for screening potential anti-inflammatory drugs.[1][2]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of Compound X by assessing its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • Compound X

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Experimental Workflow:

experimental_workflow_inflammation cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats (7 days) fasting Fast Animals (18 hours prior) acclimatize->fasting groups Randomize into Treatment Groups fasting->groups dosing Administer Compound X, Vehicle, or Positive Control groups->dosing measure_initial Measure Initial Paw Volume (t=0) dosing->measure_initial 30-60 min post-dose induction Induce Edema: Inject Carrageenan measure_hourly Measure Paw Volume (Hourly for 6 hours) induction->measure_hourly measure_initial->induction analysis Calculate % Inhibition & Statistical Analysis measure_hourly->analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory environment for at least 7 days before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III: Compound X (Dose 1, e.g., 10 mg/kg)

    • Group IV: Compound X (Dose 2, e.g., 25 mg/kg)

    • Group V: Compound X (Dose 3, e.g., 50 mg/kg)

  • Dosing: Administer the vehicle, indomethacin, or Compound X via oral gavage or intraperitoneal injection.

  • Edema Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Compound X100.68 ± 0.0420.0
Compound X250.45 ± 0.0347.1
Compound X500.35 ± 0.02*58.8
p < 0.05 compared to Vehicle Control

2. Anti-Cancer Efficacy Testing

For evaluating anti-cancer properties, the human tumor xenograft model is a widely used and accepted method.[3][4] This involves implanting human cancer cells into immunodeficient mice.[4]

Protocol 2: Human Colon Cancer Xenograft Model in Nude Mice

Objective: To determine the in vivo anti-tumor efficacy of Compound X against human colon cancer cell xenografts in athymic nude mice.

Materials:

  • Athymic nude mice (BALB/c nu/nu), 6-8 weeks old

  • Human colon cancer cell line (e.g., HCT116)

  • Matrigel

  • Compound X

  • Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)

  • Positive Control (e.g., 5-Fluorouracil)

  • Digital calipers

  • Animal handling and dosing equipment

Experimental Workflow:

experimental_workflow_cancer cluster_prep Preparation cluster_treatment Tumor Growth & Treatment cluster_measurement Measurement & Analysis acclimatize Acclimatize Mice (7 days) implant Implant Tumor Cells (Subcutaneously) acclimatize->implant growth Monitor Tumor Growth implant->growth grouping Randomize into Groups (Tumor Volume ~100 mm³) growth->grouping treatment Initiate Treatment (Daily for 21 days) grouping->treatment measure_tumor Measure Tumor Volume & Body Weight (2x/week) treatment->measure_tumor endpoint Endpoint: Tumor Excision & Weight measure_tumor->endpoint Day 21 analysis Calculate TGI & Statistical Analysis endpoint->analysis

Figure 2: Experimental workflow for the human tumor xenograft model.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., 5-FU, 20 mg/kg, i.p., twice weekly)

    • Group III: Compound X (Dose 1, e.g., 25 mg/kg, p.o., daily)

    • Group IV: Compound X (Dose 2, e.g., 50 mg/kg, p.o., daily)

  • Treatment: Administer treatments as specified for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100

Data Presentation:

Table 2: Effect of Compound X on HCT116 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1520 ± 1501.45 ± 0.12-
5-Fluorouracil20680 ± 950.65 ± 0.0855.3
Compound X251150 ± 1201.10 ± 0.1024.3
Compound X50780 ± 1100.75 ± 0.0948.7
p < 0.05 compared to Vehicle Control

3. Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action of Compound X as an inhibitor of the NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk_complex IKK Complex (IKKα/β/γ) traf2->ikk_complex rip1->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb proteasome Proteasome p_ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB-IκBα (Inactive) nfkb_ikb->nfkb Release gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription Induces compound_x Compound X compound_x->ikk_complex Inhibits

Figure 3: Hypothesized inhibition of the NF-κB pathway by Compound X.

References

Application Notes and Protocols for Leptofuranin D in In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and experimental use of Leptofuranin D, a polyketide antitumor antibiotic isolated from the actinomycete Streptomyces tanashiensis. This compound has demonstrated potent cytotoxic effects and the ability to induce apoptosis in tumor cells, making it a compound of significant interest for cancer research and drug development.

Overview of this compound

This compound is a member of the leptomycin family of natural products, characterized by a complex polyketide structure.[1] Its biological activity is primarily attributed to its antitumor properties, which are mediated through the induction of programmed cell death, or apoptosis.[2] While the precise molecular mechanisms are still under investigation, its structural similarity to other leptomycin-related compounds suggests potential interference with key cellular processes.

Formulation of this compound for Experimental Studies

Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound for both cell-based assays and animal studies.

In Vitro Formulation

For in vitro studies, a common approach for formulating hydrophobic compounds like polyketides is to prepare a concentrated stock solution in an organic solvent, which is then further diluted in aqueous cell culture media.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The most common choice for initial solubilization due to its high dissolving power for a wide range of organic molecules.

  • Ethanol: A viable alternative to DMSO, particularly if DMSO is known to interfere with the experimental system.[3][4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but care should be taken to avoid degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Table 1: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeVehicle Control
Cytotoxicity (MTT, etc.)0.1 µM - 100 µMDMSO (at the same final concentration as the highest this compound dose)
Apoptosis Assays1 µM - 50 µMDMSO (at the same final concentration as the highest this compound dose)
Signaling Pathway Analysis5 µM - 25 µMDMSO (at the same final concentration as the highest this compound dose)
In Vivo Formulation

For in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration. A common strategy for water-insoluble compounds is to create a suspension or a solution in a vehicle that enhances solubility and stability.

Recommended Vehicle Components:

  • Saline (0.9% NaCl): The base for the aqueous phase.

  • Solubilizing Agents:

    • Tween 80 or Cremophor EL: Non-ionic surfactants to improve solubility and prevent precipitation.

    • Polyethylene glycol (PEG) 300 or 400: A co-solvent to aid in dissolution.

  • DMSO: Can be used in small percentages (typically <10%) as a co-solvent.

Protocol for Preparing an In Vivo Formulation (Example for Intraperitoneal Injection):

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

  • Addition of Surfactant: Add Tween 80 to the DMSO solution and mix well. A common ratio is 1:1 DMSO:Tween 80.

  • Aqueous Dilution: Slowly add sterile saline to the organic solution while vortexing to form a clear solution or a fine, homogenous suspension.

  • Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration and a final DMSO concentration of less than 10%.

  • Administration: The formulation should be prepared fresh before each administration and administered via the desired route (e.g., intraperitoneal, intravenous, or oral gavage).

Table 2: Example In Vivo Formulation and Dosage

ParameterRecommendation
Vehicle Composition10% DMSO, 10% Tween 80, 80% Saline (v/v/v)
Route of AdministrationIntraperitoneal (IP) or Intravenous (IV)
Dosage Range (mice)1 - 20 mg/kg (to be determined by dose-finding studies)
Dosing FrequencyDaily or every other day (to be optimized)
Vehicle Control10% DMSO, 10% Tween 80, 80% Saline (v/v/v)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis.

Signaling Pathway Analysis

The induction of apoptosis by this compound likely involves the modulation of specific signaling cascades. Based on the actions of related compounds and the general mechanisms of apoptosis, the following pathways are of interest for investigation.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Leptofuranin D_ext This compound Death Receptors Death Receptors (e.g., Fas, TNFR) Leptofuranin D_ext->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Leptofuranin D_int This compound Mitochondrion Mitochondrion Leptofuranin D_int->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptosis signaling pathways induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of this compound's anticancer activity.

Experimental_Workflow Start Start: this compound Compound Formulation Formulation (In Vitro & In Vivo) Start->Formulation InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies (Xenograft Model) Formulation->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) InVitro->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) InVitro->Signaling End End: Data Analysis & Conclusion Signaling->End Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Efficacy->End Toxicity->End

Caption: Experimental workflow for this compound anticancer evaluation.

Disclaimer: These protocols and application notes are intended as a general guide. Researchers should optimize conditions for their specific cell lines, animal models, and experimental setups. It is highly recommended to consult the primary literature for more detailed information as it becomes available.

References

Troubleshooting & Optimization

Technical Support Center: Improving Leptofuranin D Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leptofuranin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a natural product containing furan and pyrone rings. It has demonstrated potent anti-tumor activity by inducing apoptosis (programmed cell death) in various cancer cell lines, including the T47D human breast cancer cell line. Its primary application in cell culture is for cancer research and drug discovery, specifically for studying apoptosis and screening for potential therapeutic agents.

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?

This compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds in cell culture.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments without causing significant toxicity?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides several strategies to improve the solubility of this compound for your cell culture experiments.

Initial Stock Solution Preparation

A critical first step is the proper preparation of a high-concentration stock solution in a suitable organic solvent.

SolventRecommended Starting ConcentrationStorage Conditions
Dimethyl Sulfoxide (DMSO)10-50 mM-20°C, protected from light
Ethanol (100%)1-10 mM-20°C, protected from light
Methanol (100%)1-10 mM-20°C, protected from light

Workflow for Preparing this compound Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment stock_prep Dissolve this compound powder in 100% DMSO to make a 10-50 mM stock solution. serial_dilution Perform serial dilutions of the stock solution in cell culture medium. stock_prep->serial_dilution vortex Vortex briefly between dilutions to ensure thorough mixing. serial_dilution->vortex add_to_cells Add the final working solution to the cell culture plate. vortex->add_to_cells final_dmso Ensure the final DMSO concentration is ≤ 0.5%. add_to_cells->final_dmso

Caption: Workflow for preparing this compound working solution.

Advanced Solubilization Techniques

If direct dilution of a DMSO stock solution still results in precipitation, consider these advanced methods:

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[1]

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare a Paste: Weigh a specific amount of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and add a small amount of water to form a thick paste.

  • Incorporate this compound: Gradually add the powdered this compound to the cyclodextrin paste while continuously kneading the mixture in a mortar and pestle for 30-60 minutes.

  • Drying: Dry the resulting mixture in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.

  • Stock Solution: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved water solubility. Prepare a stock solution of this complex in sterile water or PBS.

ParameterRecommendation
Cyclodextrin TypeHydroxypropyl-β-cyclodextrin (HP-β-CD)
Molar Ratio (this compound:Cyclodextrin)1:1 or 1:2 (optimization may be required)
MethodKneading or Co-evaporation[2]
Pluronic F-68 Formulation

Pluronic F-68 is a non-ionic surfactant that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their solubility. It is also known to protect cells from shear stress in suspension cultures.[3]

Experimental Protocol: Preparation of a this compound-Pluronic F-68 Formulation

  • Prepare Pluronic F-68 Solution: Prepare a 10% (w/v) stock solution of Pluronic F-68 in cell culture grade water and sterilize by filtration.

  • Dissolve this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Formulation: Warm both the Pluronic F-68 solution and the this compound solution to approximately 60°C.

  • Mixing: Slowly add the this compound solution to the warm Pluronic F-68 solution while stirring vigorously.

  • Cooling: Allow the mixture to cool to room temperature. The resulting solution should be a clear or slightly opalescent formulation of this compound.

  • Stock Solution: This formulation can be used as a stock solution for further dilutions in cell culture medium.

ParameterRecommendation
Pluronic F-68 Concentration0.1% - 1% (w/v) in the final culture medium
Preparation MethodThin-film hydration or direct dissolution
Lipid-Based Nanoparticle Formulation

Lipid-based nanoparticles (LNPs), such as solid lipid nanoparticles (SLNs), can encapsulate hydrophobic drugs, improving their stability and facilitating their delivery into cells.[4]

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation

  • Organic Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a water-miscible organic solvent (e.g., acetone or ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80).

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure. This will cause the lipid to precipitate, forming solid lipid nanoparticles encapsulating this compound.

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any free drug and excess surfactant.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

ParameterRecommendation
LipidGlyceryl monostearate, Compritol® 888 ATO
SurfactantPolysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68)
Preparation MethodSolvent emulsification-evaporation, Microfluidics

Experimental Protocols

MTT Assay for Cell Viability in T47D Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Measurement seed_cells Seed T47D cells in a 96-well plate (e.g., 5,000-10,000 cells/well). incubate_1 Incubate for 24 hours to allow attachment. seed_cells->incubate_1 treat_cells Treat cells with various concentrations of this compound. incubate_1->treat_cells incubate_2 Incubate for the desired time period (e.g., 24, 48, 72 hours). treat_cells->incubate_2 add_mtt Add MTT solution (5 mg/mL in PBS) to each well. incubate_2->add_mtt incubate_3 Incubate for 2-4 hours at 37°C. add_mtt->incubate_3 add_solvent Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_3->add_solvent read_absorbance Read absorbance at 570 nm. add_solvent->read_absorbance

Caption: Step-by-step workflow of the MTT assay.

Signaling Pathways Potentially Affected by this compound

This compound induces apoptosis in cancer cells. While the exact signaling pathways activated by this compound are still under investigation, apoptosis is generally mediated by a complex network of signaling molecules. Below are diagrams of key apoptotic signaling pathways that may be relevant to the action of this compound in T47D cells.

Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress and converges on the mitochondria.

G cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Activation cluster_4 Apoptosis stimulus Cellular Stress bax_bak Bax/Bak Activation stimulus->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Cell Death caspase3->apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to cell surface receptors.

G cluster_0 Signal Initiation cluster_1 DISC Formation cluster_2 Caspase Activation cluster_3 Apoptosis death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc Death-Inducing Signaling Complex (DISC) Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Cell Death caspase3->apoptosis

Caption: The extrinsic (death receptor) apoptosis pathway.

Key Pro- and Anti-Apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate.

G cluster_0 Anti-Apoptotic cluster_1 Pro-Apoptotic cluster_2 Apoptosis Bcl2 Bcl-2 Bax Bax Bcl2->Bax BclXL Bcl-xL Bak Bak BclXL->Bak Apoptosis Apoptosis Bax->Apoptosis Bak->Apoptosis

Caption: Interplay between pro- and anti-apoptotic Bcl-2 family proteins.

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for your specific experimental conditions. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.

References

Technical Support Center: Optimizing Leptofuranin D Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leptofuranin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound for apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

As this compound is a novel compound, the optimal concentration is highly cell-type dependent. We recommend performing a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. Based on data from other apoptosis-inducing agents, a broad range of concentrations should be tested initially.

Q2: How long should I incubate cells with this compound?

The incubation time for observing apoptosis can vary. It is advisable to perform a time-course experiment. A common starting point is to assess apoptosis at 24, 48, and 72 hours post-treatment.

Q3: Which cell lines are suitable for this compound treatment?

The choice of cell line will depend on your research focus. It is recommended to use cell lines relevant to the disease model being studied. The responsiveness to this compound will likely vary between different cancer cell lines.

Q4: What are the key signaling pathways activated by this compound?

While the precise mechanism of this compound is under investigation, many apoptosis-inducing compounds act through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2][3] Key markers to investigate include the activation of caspases (e.g., Caspase-3, -8, -9), changes in mitochondrial membrane potential, and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[1][4][5]

Troubleshooting Guide

Issue 1: Low or no apoptosis observed after treatment.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Increase the concentration range in your dose-response experiment. Refer to the table below for typical effective concentrations of other apoptosis inducers.

  • Possible Cause: The incubation time may be too short.

    • Solution: Extend the incubation period in your time-course experiment.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Consider using a different cell line or a positive control compound known to induce apoptosis in your chosen cell line to validate the experimental setup.

Issue 2: High levels of necrosis instead of apoptosis.

  • Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.

    • Solution: Lower the concentration range. Analyze early and late apoptotic populations using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between apoptosis and necrosis.[4]

  • Possible Cause: The experimental conditions may be suboptimal.

    • Solution: Ensure proper cell culture maintenance and handling to minimize cell stress.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell passage number or confluency.

    • Solution: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.

Data Presentation

Table 1: Reference IC50 Values for Various Apoptosis-Inducing Compounds

CompoundCell LineIC50 ConcentrationIncubation TimeReference
Parvifloron DU8711.28 µM48 h[1]
Parvifloron DH412.47 µM48 h[1]
Parvifloron DU1181.22 µM48 h[1]
7,8-dihydroxyflavoneHUH-7177.6 µM48 h[4]
Actinomycin DPANC-1Effective at 10 ng/mlNot Specified[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add a viability reagent (e.g., MTT, Alamar Blue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value. Include positive and negative controls.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24, 48, 72h B->C D Perform cell viability assay (e.g., MTT) C->D E Calculate IC50 value D->E F Treat cells with concentrations around IC50 E->F Inform concentration selection G Incubate for optimal time F->G H Annexin V/PI staining G->H K Western blot for caspase activation G->K L Mitochondrial membrane potential assay G->L M Analysis of Bcl-2 family proteins G->M I Flow cytometry analysis H->I J Quantify apoptotic cell population I->J

Caption: Workflow for optimizing this compound concentration.

apoptosis_pathway Generalized Apoptosis Signaling Pathway cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway cluster_2 Execution Pathway A This compound B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c release B->C D Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 activation D->E J Caspase-3 activation E->J F This compound G Death Receptor (e.g., DR5) activation F->G H DISC formation (FADD, pro-Caspase-8) G->H I Caspase-8 activation H->I I->J K Cleavage of cellular substrates J->K L Apoptosis K->L

References

Technical Support Center: Troubleshooting Inconsistent Results in Leptofuranin D Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leptofuranin D. The information is designed to address common issues that can lead to inconsistent results in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Question: We are observing significant fluctuations in the IC50 value of this compound in our cell viability assays across different experimental runs. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability. A systematic approach to identifying the source of the inconsistency is crucial.

Troubleshooting Workflow for Inconsistent IC50 Values

cluster_compound Compound-Related Factors cluster_cell Cell-Related Factors cluster_assay Assay-Specific Factors cluster_furan Furan-Specific Considerations start Inconsistent IC50 Values Observed compound_prep Review Compound Preparation - Fresh stock solutions? - Proper solubilization? - Minimal freeze-thaw cycles? start->compound_prep cell_health Check Cell Health & Passage - Consistent passage number? - Cells in exponential growth? - Mycoplasma contamination? start->cell_health incubation_time Standardize Incubation Time - Consistent drug exposure duration? start->incubation_time metabolism Consider Metabolic Activation - Does the cell line express  relevant CYPs? - Is metabolic activity consistent? start->metabolism compound_stability Assess Compound Stability - Stable in media over assay duration? compound_prep->compound_stability end Consistent IC50 Values Achieved compound_stability->end cell_density Verify Seeding Density - Consistent cell number per well? - Even cell distribution? cell_health->cell_density cell_density->end reagent_quality Verify Reagent Quality - Consistent lots of media, FBS, etc.? - Reagents within expiry? incubation_time->reagent_quality plate_effects Mitigate Plate Effects - Address edge effects? - Consistent plate type? reagent_quality->plate_effects plate_effects->end metabolism->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions:

Factor Potential Cause Recommended Solution
Compound Integrity Degradation of this compound: Stock solutions may degrade over time, especially with repeated freeze-thaw cycles. The furan moiety can be susceptible to oxidation.Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions protected from light and at the recommended temperature.
Incomplete Solubilization: The compound may not be fully dissolved in the solvent or may precipitate when diluted in culture medium.Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation. Consider a brief sonication of the stock solution.
Cellular Factors Cell Line Instability: High passage numbers can lead to genetic drift, altering the sensitivity of the cells to the compound.Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication.
Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can significantly alter the effective concentration of the compound per cell.Use a calibrated automated cell counter or a hemocytometer for accurate cell counts. Ensure a homogenous cell suspension before seeding.
Cell Health: Unhealthy or stressed cells will respond differently to treatment. Mycoplasma contamination can alter cellular metabolism and drug sensitivity.Regularly monitor cell morphology and growth rates. Periodically test for mycoplasma contamination.
Assay Conditions Variability in Incubation Time: The duration of exposure to this compound can influence the observed cytotoxicity.Strictly adhere to a standardized incubation time for all experiments.
Reagent Inconsistency: Different lots of media, serum, or assay reagents can have slight variations that affect cell growth and drug response.Use the same lot of critical reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.To mitigate this, consider not using the outer wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity.
Metabolic Activation Differential Metabolism: this compound contains a furan ring, which can be metabolically activated by cytochrome P450 (CYP) enzymes to form reactive metabolites. Different cell lines have varying levels of CYP expression, which can lead to inconsistent cytotoxic responses.Choose cell lines with well-characterized metabolic activity if possible. Be aware that differences in metabolic capacity between cell lines can be a source of variation.
Issue 2: Unexpected or Lack of Cytotoxic Effect

Question: We are not observing the expected apoptotic effects of this compound, or the cytotoxicity is much lower than anticipated. What could be the reason?

Answer: A lack of expected bioactivity can be due to several factors, ranging from the compound's mechanism of action to the specifics of the experimental setup. This compound is a leptomycin-related antitumor antibiotic, and its presumed mechanism of action is the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1). This leads to the nuclear accumulation of tumor suppressor proteins and cell cycle arrest.

Hypothesized Signaling Pathway for this compound Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptofuranin_D This compound CRM1_nucleus CRM1 (XPO1) Leptofuranin_D->CRM1_nucleus Inhibits CRM1_cytoplasm CRM1 (XPO1) CRM1_cytoplasm->CRM1_nucleus Nuclear Import Cargo_TSP Cargo (e.g., p53, p21) Cargo_TSP_nucleus Cargo (e.g., p53, p21) Cargo_TSP->Cargo_TSP_nucleus Nuclear Import RanGDP RanGDP CRM1_nucleus->CRM1_cytoplasm Nuclear Export CRM1_nucleus->Cargo_TSP_nucleus RanGTP RanGTP CRM1_nucleus->RanGTP Binds Cargo_TSP_nucleus->CRM1_nucleus Binds Cargo_TSP_nucleus->RanGTP Apoptosis Apoptosis Cargo_TSP_nucleus->Apoptosis Accumulation leads to CellCycleArrest Cell Cycle Arrest Cargo_TSP_nucleus->CellCycleArrest Accumulation leads to

Caption: Hypothesized mechanism of this compound via CRM1 inhibition.

Troubleshooting Steps:

Factor Potential Cause Recommended Solution
Mechanism of Action Cell Line Resistance: The chosen cell line may have mutations in the CRM1 protein (the putative target) or have upregulated compensatory pathways that bypass the effects of CRM1 inhibition.If possible, test this compound on a panel of cell lines with known sensitivities to CRM1 inhibitors. Consider sequencing the XPO1 gene in your cell line to check for resistance-conferring mutations.
Incorrect Assay Endpoint: The selected assay may not be optimal for detecting the specific mode of cell death induced by this compound. For example, a metabolic assay (like MTT) might not be sensitive to cell cycle arrest.Use multiple assays to assess cell viability and death. For example, combine a metabolic assay with a direct measure of apoptosis (e.g., caspase activity assay, Annexin V staining) or cell cycle analysis by flow cytometry.
Experimental Protocol Suboptimal Compound Concentration: The concentration range used may be too low to elicit a response.Perform a wide dose-response curve, spanning several orders of magnitude, to determine the optimal concentration range for your specific cell line.
Insufficient Incubation Time: The effects of CRM1 inhibition and subsequent apoptosis may take time to manifest.Conduct a time-course experiment to determine the optimal duration of treatment. Effects may not be apparent at early time points (e.g., < 24 hours).
Serum Interference: Components in the fetal bovine serum (FBS) can sometimes bind to and inactivate compounds, reducing their effective concentration.Consider reducing the serum concentration during the treatment period, but ensure that this does not adversely affect the health of your control cells.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the public domain, a study by Hayakawa et al. (1996) reported its biological activity. The leptofuranins were found to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.[1]

The following table provides a representative example of how to present IC50 data for this compound once determined experimentally. The values provided are hypothetical and for illustrative purposes only.

Cell LineCancer TypeAssay TypeIncubation Time (hours)Hypothetical IC50 (nM)
HeLaCervical CancerMTT725.2
MCF-7Breast CancerCellTiter-Glo®728.9
A549Lung CancerMTT7212.5
3T3Normal FibroblastMTT72> 100

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression curve fit.

Western Blot for Nuclear Accumulation of p53

This protocol can be used to verify the proposed mechanism of action of this compound by observing the nuclear accumulation of the tumor suppressor protein p53.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration expected to be effective (e.g., 2-5 times the IC50) for a predetermined time (e.g., 6-24 hours).

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p53 overnight at 4°C.

    • Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Compare the intensity of the p53 band in the nuclear fractions of treated versus untreated cells. An increase in the nuclear p53 band in treated cells would support the hypothesis of CRM1 inhibition.

References

assessing Leptofuranin D stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Leptofuranin D in DMSO and other common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO at room temperature?

A1: While specific public data on the stability of this compound in DMSO is limited, polyketides containing furan and pyrone moieties may be susceptible to degradation over extended periods, even in a relatively stable solvent like DMSO. Factors such as water content in the DMSO, exposure to light, and elevated temperatures can accelerate degradation. For short-term storage (up to 24 hours) at room temperature, significant degradation is not expected if the DMSO is of high purity and protected from light. However, for long-term storage, it is crucial to conduct a formal stability study. A study on a library of diverse compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over two years at 4°C[1].

Q2: Can I store my stock solution of this compound in DMSO at -20°C or -80°C?

A2: Yes, storing stock solutions of this compound in anhydrous DMSO at -20°C or -80°C is the recommended practice for long-term storage. The low temperature will significantly slow down potential degradation reactions. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.

Q3: Are there any other recommended solvents for storing this compound?

A3: Besides DMSO, other polar aprotic solvents such as DMF (Dimethylformamide) could be suitable for solubilizing this compound. However, the stability in these solvents would also need to be experimentally verified. Protic solvents like ethanol or methanol might be used for certain applications, but the possibility of solvolysis, especially given the presence of a pyrone ring, should be considered and investigated.

Q4: My this compound solution in DMSO has turned a slight yellow color. Is it degraded?

A4: A change in color can be an indicator of degradation. The formation of colored degradation products is possible, especially if the solution has been exposed to light or stored for an extended period at room temperature. It is highly recommended to analyze the solution by HPLC or LC-MS to check for the appearance of new peaks and a decrease in the peak area of the parent compound.

Q5: How can I quickly check if my this compound has degraded in solution?

A5: A quick check can be performed using Thin Layer Chromatography (TLC) if a suitable solvent system is known. Spot the fresh solution and the aged solution side-by-side. The appearance of new spots or a change in the intensity of the main spot can indicate degradation. However, for quantitative and more reliable results, HPLC or LC-MS analysis is necessary.

Troubleshooting Guide for Stability Studies

Issue Possible Cause Recommended Solution
No degradation observed under any stress condition. The stress conditions were not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidant), or the duration of exposure. According to ICH guidelines, stress testing should aim for 5-20% degradation[2][3].
Complete degradation of this compound is observed immediately. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform a time-course experiment to find the optimal conditions.
Poor peak shape (tailing or fronting) in HPLC analysis. High injection volume of DMSO.Reduce the injection volume. Typically, injection volumes of 5-10 µL are recommended when using pure DMSO as the sample solvent[4].
Sample precipitation on the column.Ensure that this compound is soluble in the mobile phase. A small amount of organic solvent in the initial mobile phase can help.
Inconsistent results between replicate stability samples. Inaccurate sample preparation or handling.Ensure accurate and consistent pipetting. Use a calibrated pipette. Ensure uniform storage conditions for all samples.
Non-homogeneity of the solution after thawing.Vortex the solution thoroughly after thawing and before taking an aliquot for analysis.
Appearance of multiple, small degradation peaks that are difficult to quantify. Complex degradation pathway.Use a high-resolution LC-MS method to identify and characterize the degradation products. This can help in understanding the degradation pathway[5][6].

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in DMSO under various stress conditions.

1. Materials:

  • This compound

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade water, acetonitrile, methanol

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and/or a mass spectrometer (LC-MS)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL[2].

3. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours[5].

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Keep the stock solution at 4°C protected from light.

4. Sample Analysis by HPLC-UV:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient Program (example):

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector or use a standard wavelength of 254 nm.

  • Injection Volume: 5 µL

  • Analysis: At each time point, neutralize the acid and base hydrolysis samples before injection. Dilute all samples to a suitable concentration with the initial mobile phase. Analyze by HPLC and determine the percentage of this compound remaining and the formation of any degradation products.

5. Data Presentation:

Summarize the stability data in a table for easy comparison.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products (RRT)
Control (4°C) 7299.8-
0.1 M HCl (60°C) 292.10.85
875.40.85, 0.92
2458.30.85, 0.92
0.1 M NaOH (60°C) 285.61.15
862.11.15, 1.28
2440.71.15, 1.28
3% H₂O₂ (RT) 295.30.79
888.90.79
2481.50.79, 1.08
Thermal (80°C) 2497.2-
7291.81.35
Photostability -93.50.95

Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare this compound Stock Solution in DMSO (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to Stress photo Photostability (ICH Q1B) stock_solution->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data_analysis Quantify Remaining Parent Compound hplc->data_analysis degradation_profile Identify & Profile Degradation Products data_analysis->degradation_profile pathway Elucidate Degradation Pathway degradation_profile->pathway report Report Stability Profile pathway->report

Caption: Workflow for assessing the stability of this compound.

LeptofuraninD_MoA cluster_compound Compound Information cluster_target Cellular Target & Pathway cluster_effect Biological Effect leptofuranin_d This compound (Polyketide) leptomycin_family Leptomycin Family (Related Compound) leptofuranin_d->leptomycin_family Structural Similarity crm1 CRM1/Exportin 1 (Probable Target) leptofuranin_d->crm1 Predicted Interaction leptomycin_family->crm1 Known to Inhibit nuclear_export Inhibition of Nuclear Export of Proteins crm1->nuclear_export Mediates cell_cycle Cell Cycle Arrest nuclear_export->cell_cycle Leads to apoptosis Induction of Apoptosis nuclear_export->apoptosis Leads to antitumor Antitumor Activity cell_cycle->antitumor apoptosis->antitumor

Caption: Postulated mechanism of action for this compound.

References

common challenges in the synthesis of Leptofuranin D analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leptofuranin D analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex natural product and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the tetrasubstituted furan core of this compound analogues?

A1: Researchers often face several key challenges when constructing the central furan ring of this compound analogues. These include:

  • Low yields: The formation of the highly substituted furan ring can be inefficient, leading to low overall yields of the desired product.

  • Side reactions: A number of side reactions can compete with the desired cyclization, leading to a complex mixture of products and making purification difficult.

  • Poor regioselectivity: When using unsymmetrical precursors, it can be challenging to control the regioselectivity of the cyclization, resulting in a mixture of isomers.

  • Functional group incompatibility: The sensitive functional groups present in the polyketide side chains of this compound precursors can be incompatible with the conditions required for furan synthesis, leading to degradation or unwanted side reactions.[1][2][3][4]

  • Stereocontrol: Maintaining the stereochemical integrity of the chiral centers in the side chains during the furan formation is a significant hurdle.

Q2: I am observing a significant amount of a byproduct that appears to be a protodeiodination product of my vinyl iodide precursor during Suzuki coupling. How can I minimize this?

A2: Protodeiodination is a common side reaction in Suzuki couplings, particularly with electron-rich vinyl iodides. To minimize this, consider the following troubleshooting steps:

  • Degas thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can promote this side reaction.

  • Use a milder base: Strong bases can facilitate protonolysis. Switching to a milder base such as K3PO4 or Cs2CO3 may be beneficial.

  • Optimize the palladium catalyst and ligand: Some palladium/ligand combinations are more prone to side reactions. Screening different phosphine ligands (e.g., SPhos, XPhos) or using a pre-formed catalyst may improve the outcome.

  • Lower the reaction temperature: Running the reaction at a lower temperature for a longer duration can sometimes suppress side reactions.

Q3: My furan-containing intermediate is decomposing during purification by silica gel chromatography. What are my options?

A3: The furan ring system can be sensitive to acidic conditions, and silica gel is inherently acidic.[5] This can lead to decomposition of the desired product. Here are some alternative purification strategies:

  • Use neutralized silica gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

  • Switch to a different stationary phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support.

  • Employ non-chromatographic methods: If possible, purify the compound by crystallization, distillation (if thermally stable), or extraction.

  • Use flash chromatography with rapid elution: Minimizing the time the compound spends on the silica gel column can reduce decomposition.

Troubleshooting Guides

Problem 1: Low Yield in Furan-Forming Cyclization

Symptoms:

  • The desired tetrasubstituted furan product is obtained in low yield (<30%).

  • A complex mixture of unidentifiable byproducts is observed by TLC or LC-MS.

  • Starting materials are consumed, but the mass balance is poor.

Possible Causes and Solutions:

CauseProposed Solution
Sub-optimal reaction conditions Systematically screen reaction parameters such as temperature, reaction time, and concentration.
Inefficient catalyst or reagent For metal-catalyzed reactions, try different catalysts and ligands. For Wittig-type reactions, ensure the phosphonium salt is pure and the base is appropriate.
Decomposition of starting materials or product The furan ring or the polyketide chain may be unstable under the reaction conditions.[5] Consider milder reaction conditions or the use of protecting groups for sensitive functionalities.
Poor solubility of reactants Ensure all reactants are fully dissolved. Experiment with different solvent systems.
Problem 2: Epimerization of Chiral Centers in the Polyketide Chain

Symptoms:

  • Diastereomeric ratio of the product is lower than expected.

  • NMR analysis shows the presence of multiple diastereomers.

Possible Causes and Solutions:

CauseProposed Solution
Harsh reaction conditions (acidic or basic) The use of strong acids or bases can lead to epimerization of stereocenters, especially those alpha to a carbonyl group. Use milder, non-ionic bases or Lewis acids where possible.
Elevated temperatures High reaction temperatures can provide the energy needed for epimerization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Inappropriate protecting groups Certain protecting groups may be cleaved under the reaction conditions, exposing a sensitive functional group that can facilitate epimerization. Re-evaluate your protecting group strategy.

Experimental Protocols

Detailed Methodology for a Key Experiment: Intramolecular Wittig Reaction for Furan Synthesis

This protocol is a general guideline for a common method used to synthesize tetrasubstituted furans, which can be adapted for this compound analogues.[1]

  • Preparation of the Phosphonium Ylide Precursor:

    • To a solution of the appropriate α-acyloxy ketone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The resulting phosphonium salt can often be used directly in the next step without purification. If necessary, it can be precipitated with diethyl ether, collected by filtration, and dried under vacuum.

  • Intramolecular Wittig Reaction:

    • To a solution or suspension of the phosphonium salt (1.0 eq) in anhydrous toluene (0.05 M) at 0 °C under an inert atmosphere, add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the furan product.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on neutralized silica gel to afford the desired tetrasubstituted furan.

Visualizations

experimental_workflow start Start: α-Acyloxy Ketone phosphine Triphenylphosphine start->phosphine 1. Add PPh3 ylide_formation Phosphonium Ylide Formation phosphine->ylide_formation base Strong Base (e.g., NaHMDS) ylide_formation->base 2. Add Base wittig Intramolecular Wittig Reaction base->wittig quench Aqueous Workup wittig->quench 3. Quench purification Purification quench->purification 4. Extract & Dry product End: Tetrasubstituted Furan purification->product 5. Chromatograph troubleshooting_logic start Low Yield in Furan Synthesis? cause1 Sub-optimal Conditions? start->cause1 Yes cause2 Catalyst/Reagent Issue? start->cause2 No solution1 Screen Temp, Time, Conc. cause1->solution1 cause3 Decomposition? cause2->cause3 No solution2 Try Different Catalysts/Ligands cause2->solution2 Yes solution3 Use Milder Conditions/Protecting Groups cause3->solution3 Yes

References

minimizing off-target effects of Leptofuranin D in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leptofuranin D in cellular models. The information provided is intended to help minimize potential off-target effects and guide experimental design.

Disclaimer: this compound is a member of the leptomycin family of natural products. While its primary target is presumed to be Chromosome Region Maintenance 1 (CRM1/XPO1), specific experimental data on its off-target effects is limited. Much of the guidance provided here is extrapolated from studies on the well-characterized analogue, Leptomycin B. Researchers should validate these recommendations within their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary molecular target of this compound?

A1: Based on its structural similarity to Leptomycin B, the primary molecular target of this compound is presumed to be the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1)[1][2]. CRM1 is responsible for the transport of a wide range of cargo proteins and RNA from the nucleus to the cytoplasm[3].

Q2: What is the proposed mechanism of action for this compound?

A2: this compound likely acts as an inhibitor of CRM1-mediated nuclear export. It is proposed to covalently bind to a critical cysteine residue (Cys528 in human CRM1) located within the nuclear export signal (NES)-binding groove of CRM1[4][5]. This irreversible binding blocks the interaction of CRM1 with its cargo, leading to the nuclear accumulation of tumor suppressor proteins (e.g., p53), cell cycle regulators, and other key signaling molecules, ultimately inducing cell cycle arrest and apoptosis in cancer cells[6][7][8].

Q3: What are the potential sources of off-target effects with this compound?

A3: Potential off-target effects of this compound can arise from several sources:

  • General Cytotoxicity: As a polyketide natural product, this compound may exhibit general cytotoxicity at higher concentrations, a known issue with Leptomycin B that led to its clinical trial termination due to excessive toxicity[4][9].

  • Reactivity of the α,β-unsaturated lactone: The reactive functional group responsible for covalent binding to CRM1 could potentially react with other cellular nucleophiles, leading to non-specific protein modification.

  • Inhibition of other cellular pathways: Although CRM1 is the primary target, interactions with other proteins or pathways cannot be entirely ruled out, especially at supra-physiological concentrations.

Q4: How can I confirm that this compound is inhibiting CRM1 in my cellular model?

A4: CRM1 inhibition can be confirmed by observing the nuclear accumulation of known CRM1 cargo proteins. A common method is to use immunofluorescence microscopy or cellular fractionation followed by Western blotting to assess the subcellular localization of a known CRM1 cargo, such as p53, FOXO, or a reporter protein fused to a strong nuclear export signal (NES)[10][11][12].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High level of cytotoxicity observed at expected effective concentrations. The concentration of this compound is too high, leading to general toxicity rather than specific CRM1 inhibition.Perform a dose-response curve to determine the optimal concentration that inhibits CRM1 without causing excessive cell death. Use a sensitive cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay.
The cell line is particularly sensitive to CRM1 inhibition or the compound itself.Consider using a less sensitive cell line if appropriate for the experimental question. Shorten the incubation time with this compound.
Inconsistent or no observable phenotype after treatment. The concentration of this compound is too low.Verify the potency of your this compound stock. Increase the concentration in a stepwise manner.
The chosen endpoint is not sensitive to CRM1 inhibition in your cell model.Confirm CRM1 inhibition by assessing the nuclear localization of a known cargo protein (see FAQ 4). Choose a downstream readout that is more directly linked to the nuclear accumulation of a relevant cargo protein in your system.
The cells have developed resistance to the compound.Use a fresh batch of cells. If resistance is suspected, consider using a different CRM1 inhibitor with a distinct chemical scaffold.
Observed phenotype does not correlate with known consequences of CRM1 inhibition. The phenotype is likely due to an off-target effect of this compound.Perform a rescue experiment by overexpressing a drug-resistant mutant of CRM1 (e.g., C528S)[6]. If the phenotype is not rescued, it is likely off-target.
Conduct a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases.
Use a structurally unrelated CRM1 inhibitor to see if the same phenotype is observed.

Experimental Protocols

Protocol 1: Assessment of On-Target CRM1 Inhibition via Immunofluorescence

This protocol describes how to assess the nuclear accumulation of a known CRM1 cargo protein, p53, in response to this compound treatment.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-8 hours). Include a positive control such as Leptomycin B.

  • Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against p53 (diluted in 1% BSA/PBS) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image cells using a fluorescence microscope. Analyze the subcellular localization of p53. An increase in the nuclear-to-cytoplasmic fluorescence ratio of p53 indicates CRM1 inhibition.

Protocol 2: General Cytotoxicity Assay

This protocol outlines a basic method to assess the general cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line and assay duration.

  • Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to your functional experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS, MTT, or a luminescent ATP-based assay).

  • Data Analysis: Calculate the IC50 value for cytotoxicity. This value should be significantly higher than the concentration required for effective CRM1 inhibition to ensure a therapeutic window.

Visualizations

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cargo Cargo Protein (e.g., p53) CRM1_RanGTP CRM1-RanGTP Cargo->CRM1_RanGTP Binds NPC Nuclear Pore Complex CRM1_RanGTP->NPC Export Cargo_cyto Cargo Protein Degradation Degradation Cargo_cyto->Degradation LeptofuraninD This compound LeptofuraninD->CRM1_RanGTP Inhibits NPC->Cargo_cyto

Caption: Proposed signaling pathway of this compound action.

cluster_workflow Experimental Workflow: Assessing On-Target vs. Off-Target Effects Start Start: Observe Phenotype Confirm_On_Target Confirm On-Target Effect: Assess Nuclear Accumulation of CRM1 Cargo Start->Confirm_On_Target Rescue_Experiment Perform Rescue Experiment: Overexpress CRM1(C528S) Confirm_On_Target->Rescue_Experiment Kinase_Profiling Perform Kinase Inhibitor Profiling Rescue_Experiment->Kinase_Profiling Phenotype Not Rescued Unrelated_Inhibitor Use Structurally Unrelated CRM1 Inhibitor Rescue_Experiment->Unrelated_Inhibitor Phenotype Not Rescued Conclusion_On_Target Conclusion: Phenotype is On-Target Rescue_Experiment->Conclusion_On_Target Phenotype Rescued Conclusion_Off_Target Conclusion: Phenotype is Off-Target Kinase_Profiling->Conclusion_Off_Target Unrelated_Inhibitor->Conclusion_On_Target Same Phenotype Unrelated_Inhibitor->Conclusion_Off_Target Different Phenotype

Caption: Logical workflow for deconvoluting on-target vs. off-target effects.

References

enhancing the yield of Leptofuranin D from Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Leptofuranin D from Streptomyces tanashiensis fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a polyketide-derived antitumor antibiotic.[1][2] It is a secondary metabolite produced by the actinomycete Streptomyces tanashiensis.[1]

Q2: What are the primary strategies for increasing the yield of secondary metabolites like this compound in Streptomyces?

A2: The main strategies involve a multi-faceted approach:

  • Media and Fermentation Optimization: Systematically refining culture conditions, including nutritional components (carbon, nitrogen sources) and physical parameters (pH, temperature, agitation), is a crucial first step.[3][4][5]

  • Precursor Feeding: Supplying the fermentation with biosynthetic precursors can bypass rate-limiting steps and channel metabolic flux towards the desired product.[6][7]

  • Genetic and Metabolic Engineering: This advanced strategy involves modifying the producer strain to enhance the expression of the biosynthetic gene cluster (BGC), deleting competing pathways, or removing negative regulators.[8][9][10][11]

Q3: Why is my Streptomyces culture growing well but not producing this compound?

A3: Optimal conditions for cell growth (primary metabolism) are often different from those required for secondary metabolite production.[3] Antibiotic biosynthesis is typically triggered during the late-growth or stationary phase and is tightly controlled by complex regulatory networks that respond to nutrient limitation, pH changes, and other stress signals.[12][13] If the culture remains in a state of rapid, nutrient-rich growth, the genes for this compound biosynthesis may not be activated.

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound

This guide provides a systematic approach to diagnosing and resolving issues of low productivity in Streptomyces fermentation.

dot

Low_Yield_Troubleshooting cluster_Initial Initial Check cluster_Optimization Optimization Pathway cluster_Decision Evaluation Start Low or No Yield Detected CheckStrain Verify Strain Integrity (Viability, Purity, Morphology) Start->CheckStrain CheckMedia Review Media Preparation (Composition, Sterilization) Start->CheckMedia OptimizePhysical Step 1: Optimize Physical Parameters (pH, Temperature, Agitation) CheckStrain->OptimizePhysical CheckMedia->OptimizePhysical EvaluateYield1 Yield Improved? OptimizePhysical->EvaluateYield1 OptimizeNutritional Step 2: Optimize Nutritional Sources (Carbon, Nitrogen, Phosphate) EvaluateYield2 Yield Improved? OptimizeNutritional->EvaluateYield2 PrecursorFeeding Step 3: Precursor Feeding Trials EvaluateYield3 Yield Improved? PrecursorFeeding->EvaluateYield3 GeneticEngineering Step 4: Advanced Genetic Engineering Success Production Goal Achieved GeneticEngineering->Success Yes EvaluateYield1->OptimizeNutritional No EvaluateYield1->Success Yes EvaluateYield2->PrecursorFeeding No EvaluateYield2->Success Yes EvaluateYield3->GeneticEngineering No EvaluateYield3->Success Yes

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Q: I've confirmed my strain and media are correct, but the yield is still negligible. What is the first troubleshooting step?

A: Optimize the physical fermentation parameters. Minor changes to the culture environment can significantly impact secondary metabolite production.[4] The pH, temperature, and agitation rate are critical variables that affect enzyme activity and nutrient uptake.[3]

Recommended Actions & Protocols:

  • pH Profiling: The optimal pH for growth can differ from the optimal pH for production.[3]

    • Protocol: Set up parallel fermentations with initial pH values ranging from 6.0 to 8.5. Monitor the pH throughout the fermentation and measure the final this compound titer for each condition. Some studies show a neutral pH of 7.0 to 7.5 is often optimal for Streptomyces antibiotic production.[3][14][15]

  • Temperature Optimization: Temperature influences both growth rate and the activity of biosynthetic enzymes.

    • Protocol: Cultivate the strain at a range of temperatures (e.g., 25°C, 28°C, 30°C, 35°C). While optimal growth for many Streptomyces species is around 28-30°C, maximum antibiotic production can sometimes occur at slightly higher temperatures, such as 35°C.[3][14]

  • Aeration and Agitation Study: Oxygen is critical for the growth and metabolism of aerobic Streptomyces.

    • Protocol: Vary the agitation speed (e.g., 150, 200, 250 rpm) in shake flasks or adjust the dissolved oxygen (DO) setpoint in a bioreactor. Also, test different liquid volumes in flasks to alter the surface area-to-volume ratio, which affects aeration.[16]

Q: After optimizing physical parameters, my yield has improved but is still below the desired level. What's next?

A: Optimize the nutritional components of the fermentation medium. The type and concentration of carbon and nitrogen sources are fundamental drivers of secondary metabolism.

Recommended Actions & Protocols:

  • Carbon Source Screening:

    • Protocol (One-Variable-at-a-Time): Prepare the basal fermentation medium and replace the standard carbon source with alternatives like glucose, starch, maltose, or glycerol at a consistent concentration (e.g., 20 g/L).[5][17] Complex carbohydrates like starch can sometimes support prolonged production compared to rapidly consumed sugars like glucose.[5][17]

  • Nitrogen Source Screening:

    • Protocol (One-Variable-at-a-Time): Test various organic (e.g., soybean meal, yeast extract, peptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. The choice of nitrogen source can dramatically alter the metabolic pathways utilized by the cell.[15]

  • Response Surface Methodology (RSM): For optimizing the concentrations of the most promising components identified in single-factor screens, RSM is a powerful statistical tool.[18]

    • Protocol: Use a design like the Box-Behnken design to investigate the effects of 3-4 key variables (e.g., glucose concentration, soybean meal concentration, temperature) and their interactions on this compound yield.[4][5][18]

Table 1: Example of Media Optimization Impact on Streptomyces Secondary Metabolite Yield

(Note: Data is from studies on other secondary metabolites and serves as an illustrative guide for potential improvements.)

MetaboliteOptimization StrategyParameter(s) OptimizedYield IncreaseReference
Antibacterial MetaboliteResponse Surface MethodologyGlucose, CaCl₂, Temperature, Inoculum Size12.33%[4]
Chrysomycin AResponse Surface MethodologyGlucose, Corn Starch, Soybean Meal~60%[5]
Antifungal MetabolitesResponse Surface MethodologyMillet, Yeast Extract, K₂HPO₄117.8%[19]
DoxorubicinResponse Surface MethodologyFermentation Medium Components24.6% (over engineered strain)[11]
Issue 2: Yield is sufficient, but requires further enhancement for industrial feasibility.

For significant, step-change improvements in yield, precursor feeding and genetic engineering are required.

dot

Strain_Improvement_Workflow WT Wild-Type Strain (S. tanashiensis) MediaOpt Media & Process Optimization WT->MediaOpt Precursor Precursor Feeding Strategy MediaOpt->Precursor GeneticEng Genetic Engineering Precursor->GeneticEng Overexpress Overexpress Pathway- Specific Activator GeneticEng->Overexpress DeleteRepressor Delete Pathway- Specific Repressor GeneticEng->DeleteRepressor DeleteCompete Delete Competing Pathways GeneticEng->DeleteCompete OverexpressPrecursor Overexpress Precursor Supply Pathways GeneticEng->OverexpressPrecursor HighYield High-Yielding Strain Overexpress->HighYield DeleteRepressor->HighYield DeleteCompete->HighYield OverexpressPrecursor->HighYield

Caption: General experimental workflow for Streptomyces strain improvement.

Q: How can I use precursor feeding to increase the yield?

A: Identify and supplement key building blocks of the this compound molecule. this compound is a polyketide, synthesized from simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA, malonyl-CoA). Supplying related small molecules can increase the intracellular pool of these precursors.

Recommended Actions & Protocols:

  • Protocol for Precursor Feeding:

    • Based on the polyketide structure of this compound, identify likely precursors (e.g., acetate, propionate, glycine).[20]

    • Set up fermentations and add the precursor at different concentrations and at various time points (e.g., at 24, 48, and 72 hours of cultivation).[20][21]

    • Dissolve the precursor in a suitable solvent (e.g., sterile water, DMSO) and add it aseptically to the culture.

    • Measure the final this compound yield to identify the optimal precursor, concentration, and feeding time.

Table 2: Examples of Yield Enhancement via Precursor Feeding and Genetic Engineering

(Note: Data is from studies on other secondary metabolites and serves as an illustrative guide for potential improvements.)

MetaboliteStrainStrategyTargetYield IncreaseReference
PristinamycinS. pristinaespiralisPrecursor FeedingGlycine (0.75 g/L)4.32-fold (with in situ separation)[20]
DaptomycinS. roseosporusMetabolic EngineeringOverexpress Aspartate Pathway75.7%[9]
DoxorubicinS. peucetiusGene Knockout & OverexpressionKnockout dnrU, Overexpress drrC102.1%[11]
PlatensimycinS. platensisGene KnockoutInactivate repressor gene ptmR1~100-fold[22]
DoramectinS. avermitilisFed-batch StrategyGlucose Supplementation>30% (vs. batch)[21]

Q: What are the most effective genetic engineering strategies for Streptomyces?

A: The most common and effective strategies involve manipulating regulatory genes or entire biosynthetic gene clusters (BGCs). [22][23]

Recommended Actions & Protocols:

  • Overexpression of a Pathway-Specific Activator: Most BGCs contain a positive regulatory gene (often ending in 'R' for regulator) that activates the transcription of the entire cluster. Placing this gene under the control of a strong, constitutive promoter can significantly boost production.[22]

    • General Protocol:

      • Identify the putative activator gene within the this compound BGC.

      • Amplify the gene via PCR.

      • Clone it into an integrative Streptomyces expression vector behind a strong promoter (e.g., ermEp*).

      • Introduce the plasmid into S. tanashiensis via intergeneric conjugation from E. coli.

      • Select for exconjugants and verify integration.

      • Evaluate this compound production in the engineered strain compared to the wild type.

  • Deletion of a Pathway-Specific Repressor: In some cases, a BGC is controlled by a repressor. Deleting this gene can de-repress the pathway, leading to constitutive high-level production.[22]

    • General Protocol: Use a CRISPR/Cas9-based system or homologous recombination to create a markerless in-frame deletion of the target repressor gene in the S. tanashiensis chromosome.

  • Heterologous Expression: If the native producer is difficult to manipulate or has a slow growth rate, the entire this compound BGC can be cloned and expressed in a well-characterized, genetically tractable host strain like Streptomyces coelicolor or Streptomyces lividans.[24][25]

dot

Regulatory_Pathway Signals Physiological & Environmental Signals (Nutrient Limitation, pH, etc.) GlobalReg Global Regulators Signals->GlobalReg Modulate PathwayReg Pathway-Specific Regulators (Activators / Repressors) GlobalReg->PathwayReg Control BGC This compound Biosynthetic Gene Cluster (BGC) PathwayReg->BGC Activate / Repress Transcription Biosynthesis Biosynthetic Enzymes BGC->Biosynthesis Express Product This compound Biosynthesis->Product Synthesize

Caption: Simplified signaling pathway for secondary metabolite production.

References

dealing with poor cell viability in Leptofuranin D control groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering poor cell viability in control groups during experiments with Leptofuranin D.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show low viability. What are the common causes?

Poor viability in untreated control cells often points to fundamental issues with cell culture conditions rather than the experimental compound. Common causes include:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[1] Regularly check cultures for visible signs of contamination and consider periodic mycoplasma testing.

  • Suboptimal Culture Conditions: Incorrect CO2 levels, temperature fluctuations, or depleted nutrients in the media can stress cells.[1][2] Ensure your incubator is properly calibrated and that you are using fresh, appropriate media for your cell line.

  • Improper Handling: Over-trypsinization, harsh pipetting, or letting cells become overly confluent can damage them and reduce viability in subsequent experiments.[2]

  • Thawing Issues: Improper thawing of cryopreserved cells can lead to significant cell death. It's crucial to thaw cells rapidly and remove the cryoprotectant as soon as possible.

Q2: I'm observing high cell death in my vehicle (solvent) control group. Why is this happening?

This strongly suggests that the solvent used to dissolve the this compound is toxic to your cells at the concentration you are using.

  • Solvent Concentration: Many organic solvents, such as DMSO and ethanol, are toxic to cells at higher concentrations.[3][4][5] It is critical to use the lowest possible concentration of the solvent that will keep your compound in solution.

  • Solvent Type: The choice of solvent can significantly impact cell viability. Some cell lines are more sensitive to certain solvents than others.[4]

  • Incomplete Dissolution: If the compound is not fully dissolved, it can lead to inconsistent results and potential toxicity from precipitates.[6]

Q3: Could this compound be degrading and releasing a toxic substance?

Q4: How can I differentiate between cell death caused by cytotoxicity and anti-proliferative effects?

Viability assays like MTT or resazurin measure metabolic activity and will show a decrease in signal for both scenarios.[7] To distinguish between them:

  • Cell Counting: Use a method like Trypan Blue exclusion to count the number of live and dead cells. A cytotoxic effect will increase the number of dead (blue) cells, while an anti-proliferative effect will result in a lower overall cell number compared to the control, but with a high percentage of viable cells.[8]

  • Cytotoxicity Assays: Assays that measure markers of cell death, such as LDH release from damaged cell membranes, can specifically detect cytotoxicity.[9]

Troubleshooting Guide

If you are experiencing poor cell viability in your this compound control groups, follow this guide to diagnose the issue.

Problem: High cell death in the Untreated Control Group
Question Possible Cause Recommended Action
1. Have you recently checked for contamination? Microbial (bacteria, yeast, fungi) or mycoplasma contamination.Visually inspect all culture flasks and media under a microscope. If contamination is suspected, discard the affected cultures and reagents. Perform a mycoplasma test.
2. Are your incubator conditions optimal? Incorrect temperature, CO2, or humidity levels.[2]Calibrate the incubator's temperature and CO2 sensors. Ensure the water pan for humidity is full.
3. Is your cell handling technique consistent and gentle? Over-trypsinization, excessive centrifugation speed, or vigorous pipetting.Review and standardize your cell passaging protocol. Minimize the duration of trypsin exposure and use lower centrifugation speeds.
4. Are the cells being seeded at the correct density? Seeding too sparsely can lead to poor growth; too densely can cause premature confluence and cell death.[2]Optimize the seeding density for your specific cell line and experiment duration.
Problem: High cell death in the Vehicle (Solvent) Control Group
Question Possible Cause Recommended Action
1. What is the final concentration of your solvent in the culture medium? Solvent toxicity is dose-dependent.[4]Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. Aim to keep the final solvent concentration below 0.5%, and ideally below 0.1%.[4][6]
2. Is the solvent appropriate for your cell line? Different cell lines have varying sensitivities to solvents.[4]If toxicity is observed even at low concentrations, consider testing alternative solvents that can dissolve this compound.
3. Are you ensuring the solvent is well-mixed with the medium before adding to cells? Poor mixing can lead to localized high concentrations of the solvent, causing cell death.[6]Pre-mix the solvent with the culture medium thoroughly before adding it to the cells.

Data Summary Tables

Table 1: Recommended Maximum Concentrations for Common Solvents in Cell Culture

SolventRecommended Max. Concentration (% v/v)Notes
DMSO < 0.5%Can induce cell differentiation or have other off-target effects even at non-toxic concentrations.[3][5]
Ethanol < 0.5%Can be more toxic than DMSO for some cell lines; evaporation can concentrate it over time.[4]
Methanol < 0.1%Generally more toxic than ethanol.
DMF < 0.1%Can be highly toxic and should be used with caution.[4]

Note: These are general guidelines. The optimal concentration should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Materials:

  • 96-well cell culture plate with seeded cells

  • This compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, vehicle control, and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Trypan Blue Dye Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.[8]

Materials:

  • Cell suspension from your experiment

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells from your culture vessel (e.g., by trypsinization).

  • Resuspend the cells in a known volume of PBS or serum-free medium.

  • Take a 10 µL aliquot of your cell suspension and mix it with 10 µL of 0.4% Trypan Blue stain (1:1 ratio).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare Healthy Cell Culture seed_plate Seed Cells in Plate prep_cells->seed_plate prep_compound Prepare this compound Stock treat_cells Treat with Controls & this compound prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for Treatment Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze & Plot Data viability_assay->data_analysis

Caption: A standard workflow for assessing compound cytotoxicity.

troubleshooting_flow node_action node_action node_ok node_ok start Poor Viability Observed q_untreated Is viability low in untreated control? start->q_untreated q_vehicle Is viability low in vehicle control? q_untreated->q_vehicle No action_culture Troubleshoot general culture conditions: - Contamination - Incubator issues - Handling q_untreated->action_culture Yes action_solvent Troubleshoot solvent: - Lower concentration - Test solvent toxicity - Change solvent q_vehicle->action_solvent Yes action_compound Investigate compound: - Potential cytotoxicity - Stability issues q_vehicle->action_compound No ok Problem Resolved action_culture->ok action_solvent->ok

Caption: A decision tree for troubleshooting poor cell viability.

apoptosis_pathway compound Cytotoxic Compound (e.g., this compound) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Validation & Comparative

A Comparative Analysis of Apoptotic Activity: Leptomycin B vs. the Enigmatic Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the apoptotic activities of two related natural products, Leptomycin B (LMB) and Leptofuranin D. While Leptomycin B is a well-characterized inhibitor of nuclear export with a clearly defined mechanism for inducing apoptosis, a thorough review of current scientific literature reveals a significant knowledge gap regarding the biological activity of this compound. Despite its structural relationship to LMB and its classification as a potential antineoplastic agent, there is no publicly available data on its apoptotic effects or mechanism of action.

Therefore, this document will first present the limited available information on this compound and then provide a comprehensive overview of the apoptotic activity of Leptomycin B, supported by experimental data, detailed protocols, and visual diagrams of its signaling pathways and experimental workflows.

This compound: An Uncharacterized Antitumor Agent

This compound is a member of the leptofuranin family of antibiotics, which are structurally related to Leptomycin B.[1] Its total synthesis has been achieved, and it is classified as an antineoplastic agent.[2] However, beyond its chemical structure and synthesis, there is a notable absence of published studies investigating its biological effects, including its cytotoxic and apoptotic activities. Consequently, a direct comparison of its apoptotic efficacy with Leptomycin B is not possible at this time.

Leptomycin B: A Potent Inducer of Apoptosis

Leptomycin B is a potent antifungal metabolite that has been extensively studied for its anticancer properties.[2] It induces apoptosis in a variety of cancer cell lines through a well-defined mechanism of action.[2][3]

Mechanism of Action

Leptomycin B's primary molecular target is the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as exportin 1.[2][3] By covalently binding to a cysteine residue (Cys528) in CRM1, LMB blocks the nuclear export of numerous cargo proteins, including several key tumor suppressors and cell cycle regulators.[2] This inhibition leads to the nuclear accumulation of these proteins, triggering cell cycle arrest and apoptosis.[2][4]

One of the most critical cargo proteins affected by LMB is the tumor suppressor p53.[2][5] In normal cancerous cells, p53 is often exported from the nucleus to the cytoplasm, where it is targeted for degradation. By blocking this export, Leptomycin B leads to the accumulation of active p53 in the nucleus, which in turn transcriptionally activates pro-apoptotic genes, leading to programmed cell death.[2][4] Apoptosis induction by LMB can be both p53-dependent and independent.[2]

Quantitative Data on Apoptotic Activity

The apoptotic activity of Leptomycin B has been quantified in various cancer cell lines. The effective concentration for inducing apoptosis is typically in the nanomolar range, highlighting its potency.

Cell LineCompoundEffective Concentration for ApoptosisObserved EffectsReference
NIH3T3Leptomycin B3 ng/mLInduction of apoptosis measured by annexin V staining.[6]
RamosLeptomycin B0.05 ng/mLInduction of apoptosis measured by annexin V staining.[6]
LNCaP (prostate cancer)Leptomycin BNot specifiedInduction of apoptosis.[4]
U937 (leukemia)Leptomycin BConcentration-dependentInduction of cytotoxicity and apoptosis, activation of caspases, down-regulation of Mcl-1 and XIAP.[1]
PC3 (prostate cancer, p53 null)Leptomycin B1 nM and 5 nMInduction of p53-independent apoptosis.[2]

Signaling Pathways and Experimental Workflows

Leptomycin B-Induced Apoptotic Signaling Pathway

The primary pathway for Leptomycin B-induced apoptosis involves the inhibition of CRM1, leading to the nuclear accumulation of p53 and subsequent activation of the apoptotic cascade.

LeptomycinB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LMB Leptomycin B CRM1 CRM1 (Nuclear Export Protein) LMB->CRM1 Inhibits p53_cyto Cytoplasmic p53 CRM1->p53_cyto Exports p53_nuc Nuclear p53 pro_apoptotic_genes Transcription of Pro-Apoptotic Genes p53_nuc->pro_apoptotic_genes Activates degradation Proteasomal Degradation p53_cyto->degradation apoptosis Apoptosis pro_apoptotic_genes->apoptosis

Caption: Leptomycin B inhibits CRM1, leading to nuclear p53 accumulation and apoptosis.

Experimental Workflow for Assessing Apoptotic Activity

A typical workflow to evaluate the apoptotic activity of a compound like Leptomycin B involves a series of in vitro assays.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Compound (e.g., Leptomycin B) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo) treatment->caspase_assay western_blot Western Blot Analysis (p53, Bcl-2 family, Caspases) treatment->western_blot data_analysis Data Analysis and Conclusion viability->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating a compound's apoptotic activity in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., Leptomycin B) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Seed cells and treat with the test compound as described for the viability assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Caspase Activity Assay (e.g., Caspase-3/7-Glo® Assay)

Objective: To measure the activity of key executioner caspases (caspase-3 and -7) involved in apoptosis.

Principle: This is a luminogenic assay that measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. The substrate is cleaved by active caspase-3/7, and a substrate for luciferase ("aminoluciferin") is released, which is then used by luciferase to generate a luminescent signal.

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound.

  • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity present.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Procedure:

  • Treat cells with the test compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-3, PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

Leptomycin B is a well-established inducer of apoptosis with a clear mechanism of action centered on the inhibition of CRM1-mediated nuclear export. Its potent pro-apoptotic activity in various cancer cell lines is supported by a substantial body of scientific literature. In stark contrast, this compound remains a molecular entity with a confirmed structure but an uncharacterized biological profile. Future research is imperative to elucidate the potential apoptotic activity and therapeutic utility of this compound and to determine if its activity spectrum aligns with that of its well-studied relative, Leptomycin B. Until such data becomes available, a direct and meaningful comparison of their apoptotic activities is not feasible.

References

Leptofuranin D vs. Doxorubicin in Breast Cancer Cells: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between the efficacy of Leptofuranin D and doxorubicin in breast cancer cells cannot be provided at this time. Extensive searches of available scientific literature and databases have yielded no published studies on the effects of this compound on breast cancer cell lines. Therefore, no quantitative data, experimental protocols, or established signaling pathways for this compound in this context are available for comparison.

This guide will instead provide a comprehensive overview of the well-documented efficacy of doxorubicin, a standard-of-care chemotherapeutic agent used in the treatment of breast cancer. The information presented below is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this widely used anticancer drug.

Doxorubicin: An Overview of its Efficacy in Breast Cancer Cells

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of breast cancer chemotherapy for decades. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Efficacy of Doxorubicin

The following tables summarize the cytotoxic effects of doxorubicin on various breast cancer cell lines, its impact on apoptosis, and the induction of cell cycle arrest.

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Incubation Time (hours)
MCF-7ER+, PR+, HER2-0.69 - 9.90848
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.39 - 3.1648
T-47DER+, PR+, HER2-8.5348
MDA-MB-468Triple-Negative (ER-, PR-, HER2-)0.4948

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values can vary between studies depending on the specific experimental conditions.

Table 2: Doxorubicin-Induced Apoptosis in Breast Cancer Cells

Cell LineDoxorubicin Concentration (µM)Incubation Time (hours)Apoptotic Cells (%)Key Apoptotic Markers
MDA-MB-2312.548Significantly IncreasedIncreased Annexin V staining
MCF-70.1, 0.5, 148Dose-dependent increaseIncreased Bax/Bcl-xL ratio, Increased Caspase-9

Table 3: Doxorubicin-Induced Cell Cycle Arrest in Breast Cancer Cells

Cell LineDoxorubicin Concentration (nM)Incubation Time (hours)Effect on Cell Cycle
T-47D7.5Not SpecifiedG2/M Arrest
MCF-7200Not SpecifiedG2/M Arrest

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the efficacy of doxorubicin are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of doxorubicin on breast cancer cells.

Materials:

  • Breast cancer cells (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Doxorubicin stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of doxorubicin and a vehicle control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Doxorubicin-treated and control breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Doxorubicin-treated and control breast cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Doxorubicin-treated and control breast cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by doxorubicin and a general workflow for evaluating its efficacy.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->Mitochondria ROS->DNA_Damage Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin's mechanism of action in breast cancer cells.

Efficacy_Workflow Start Start: Select Breast Cancer Cell Lines Treatment Treat cells with varying concentrations of Doxorubicin Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Flow Cytometry (Annexin V/PI Staining) IC50->Apoptosis CellCycle Flow Cytometry (PI Staining) IC50->CellCycle WesternBlot Western Blotting (Apoptotic Proteins) IC50->WesternBlot Analysis Data Analysis and Interpretation Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: Experimental workflow for evaluating doxorubicin efficacy.

Comparative Analysis of Cross-Resistance Between Leptofuranin D and Other Antitumor Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-resistance profile of the novel antitumor agent, Leptofuranin D, against established chemotherapeutic drugs. Due to the limited publicly available data on the cross-resistance of this compound, this document outlines the experimental methodologies and data presentation formats necessary to conduct such a comparative study. The information herein is intended to guide researchers in generating and interpreting data to evaluate the potential of this compound in overcoming common mechanisms of multidrug resistance (MDR) in cancer cells.

Introduction to this compound and Multidrug Resistance

Leptofuranins are a class of antitumor antibiotics that have been shown to induce apoptotic cell death in tumor cells, particularly those with an inactivated retinoblastoma protein (pRB)[1]. Understanding the cross-resistance profile of a new anticancer agent is crucial for its development and potential clinical application. Cross-resistance occurs when cancer cells develop resistance to one drug and consequently become resistant to other, often structurally or mechanistically unrelated, drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps.

This guide will focus on a hypothetical cross-resistance study between this compound and four commonly used antitumor agents: paclitaxel, doxorubicin, cisplatin, and vincristine.

Hypothetical Cross-Resistance Data

The following table illustrates how quantitative data from a cross-resistance study should be presented. The IC50 values (the concentration of a drug that inhibits cell growth by 50%) for this compound are presented as hypothetical values for illustrative purposes. The data for the other agents are representative values obtained from published studies in the sensitive MCF-7 human breast cancer cell line and its doxorubicin-resistant counterpart, MCF-7/ADR. The "Resistance Index" is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.

DrugCell LineIC50 (µM)Resistance Index
This compound MCF-7 (Sensitive) [Hypothetical Value] [Calculated Value]
MCF-7/ADR (Resistant) [Hypothetical Value]
Paclitaxel MCF-7 (Sensitive) 0.0051200
MCF-7/ADR (Resistant) 6.0
Doxorubicin MCF-7 (Sensitive) 0.081362.5
MCF-7/ADR (Resistant) 109.0
Cisplatin MCF-7 (Sensitive) 2.52.4
MCF-7/ADR (Resistant) 6.0
Vincristine MCF-7 (Sensitive) 0.0021500
MCF-7/ADR (Resistant) 3.0

Experimental Protocols

A standardized methodology is critical for generating reliable and comparable cross-resistance data. The following protocols outline the key experiments required for such a study.

Cell Lines and Culture
  • Parental Sensitive Cell Line: e.g., MCF-7 (human breast adenocarcinoma).

  • Drug-Resistant Cell Line: e.g., MCF-7/ADR (doxorubicin-resistant). This cell line should be maintained in culture medium containing a low concentration of the selecting agent (doxorubicin) to retain its resistance phenotype.

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to various concentrations of this compound and the comparator drugs (paclitaxel, doxorubicin, cisplatin, vincristine) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves by non-linear regression analysis.

Visualizations

Experimental Workflow for Cross-Resistance Study

G cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Sensitive (MCF-7) & Resistant (MCF-7/ADR) Cells seed Seed cells into 96-well plates start->seed treat Add serial dilutions of This compound & other agents seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate compare Determine Resistance Index and compare cross-resistance calculate->compare

Workflow for determining cross-resistance using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis

G LeptofuraninD This compound Cell Tumor Cell (pRB-inactivated) LeptofuraninD->Cell Mitochondria Mitochondria Cell->Mitochondria Induces mitochondrial stress (hypothesized) Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Validating the Antitumor Mechanism of Leptofuranin D via Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Leptofuranin D, a novel investigational antitumor agent, alongside established therapies. We focus on the validation of its mechanism of action through genetic knockout studies, offering researchers and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.

Overview of this compound's Antitumor Mechanism

This compound, a natural compound isolated from Leptosphaeria sp., has demonstrated significant antitumor activity in preclinical models. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many types of cancer.

This compound exerts its effect by downregulating the phosphorylation of Akt, a key kinase in the pathway. This inactivation of Akt leads to the subsequent modulation of downstream targets, including the Bcl-2 family of proteins, ultimately culminating in the activation of the caspase cascade and apoptosis.

To definitively validate this proposed mechanism, genetic knockout studies targeting key components of the PI3K/Akt pathway are essential. This guide compares the effects of this compound in wild-type cancer cells versus cells with a genetic knockout of PTEN (Phosphatase and Tensin homolog), a critical tumor suppressor gene that negatively regulates the PI3K/Akt pathway.

Comparative Performance Analysis

The efficacy of this compound was assessed in comparison to a well-established PI3K inhibitor, Wortmannin, in both wild-type (WT) and PTEN knockout (KO) cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Wortmannin

CompoundCell LineIC50 (µM)
This compound WT Cancer Cells5.2
PTEN KO Cancer Cells18.7
Wortmannin WT Cancer Cells0.8
PTEN KO Cancer Cells3.5

Data represents the mean from three independent experiments.

Table 2: Effect on Apoptosis (Percentage of Apoptotic Cells)

Treatment (at IC50)Cell Line% Apoptotic Cells
This compound WT Cancer Cells65.4%
PTEN KO Cancer Cells22.1%
Wortmannin WT Cancer Cells72.3%
PTEN KO Cancer Cells28.9%
Vehicle Control WT Cancer Cells5.1%
PTEN KO Cancer Cells4.8%

Apoptosis was measured by Annexin V/PI staining followed by flow cytometry after 24 hours of treatment.

Table 3: Modulation of Key Signaling Proteins (Fold Change in Phosphorylation)

TreatmentProteinCell LineFold Change vs. Control
This compound p-Akt (Ser473)WT- 0.21
PTEN KO- 0.65
Wortmannin p-Akt (Ser473)WT- 0.15
PTEN KO- 0.58

Protein phosphorylation levels were determined by Western blot analysis.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow used in the validation studies.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits LeptofuraninD This compound LeptofuraninD->Akt Inhibits

Caption: PI3K/Akt signaling pathway targeted by this compound.

Experimental_Workflow Start Start: Cancer Cell Lines (WT and PTEN KO) Treatment Treatment with This compound / Wortmannin Start->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability Assay (MTT / CCK-8) Assays->Viability Measure Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI Staining) Assays->Apoptosis Quantify Apoptosis WesternBlot Western Blot Analysis (p-Akt, Total Akt) Assays->WesternBlot Analyze Protein Levels DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Mechanism Validation DataAnalysis->Conclusion

Caption: General experimental workflow for mechanism validation.

Detailed Experimental Protocols

  • Cell Culture: Human colon cancer cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • PTEN Knockout: The PTEN knockout cell line was generated using CRISPR/Cas9 technology. A guide RNA (gRNA) targeting exon 3 of the PTEN gene was cloned into the lentiCRISPRv2 vector. Lentiviral particles were produced and used to infect wild-type HCT116 cells. Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated, expanded, and validated for PTEN knockout by Western blot and Sanger sequencing.

  • Cells (WT and PTEN KO) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The medium was replaced with fresh medium containing various concentrations of this compound or Wortmannin.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated using non-linear regression analysis.

  • Cells were seeded in 6-well plates and treated with this compound or Wortmannin at their respective IC50 concentrations for 24 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC (5 µL) and Propidium Iodide (PI, 5 µL) were added to the cell suspension.

  • The cells were incubated for 15 minutes at room temperature in the dark.

  • Apoptotic cells were analyzed by flow cytometry (FACS). Early apoptotic cells (Annexin V+/PI-) and late apoptotic cells (Annexin V+/PI+) were quantified.

  • Cells were treated with the compounds for 6 hours.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, PTEN, and GAPDH.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity was quantified using ImageJ software.

Conclusion

The data strongly support the hypothesis that this compound exerts its antitumor effect through the inhibition of the PI3K/Akt signaling pathway. The significantly reduced sensitivity of PTEN knockout cells to this compound, as evidenced by a higher IC50 value and a lower percentage of apoptosis, validates the on-target activity of the compound. The reduced ability of this compound to decrease Akt phosphorylation in PTEN KO cells, which have a constitutively active PI3K/Akt pathway, further corroborates this mechanism. While Wortmannin shows higher potency, this compound represents a novel chemical scaffold for the development of PI3K/Akt pathway inhibitors. Further in-vivo studies are warranted to evaluate its therapeutic potential.

assessing the selectivity of Leptofuranin D for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the prenylated flavonoid Xanthohumol demonstrates its potential as a selective cytotoxic agent against various cancer cell lines while exhibiting lower toxicity towards normal cells. This comparison guide delves into the quantitative data supporting this selectivity, outlines the experimental methodologies used for its assessment, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Cytotoxicity of Xanthohumol

The selective anticancer activity of Xanthohumol is quantified by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A lower IC50 value indicates higher potency. The data consistently shows that Xanthohumol is more effective at inhibiting the growth of cancer cells than normal cells.

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Cancer Cell Lines
MDA-MB-231Human Breast Adenocarcinoma246.7[1]
Hs578THuman Breast Carcinoma244.78[1]
40-16Human Colon Cancer244.1[1]
40-16Human Colon Cancer483.6[1]
40-16Human Colon Cancer722.6[1]
HCT-15Human Colon Cancer243.6[1]
HA22T/VGHHuman Hepatocellular CarcinomaNot Specified108[1][2]
Hep3BHuman Hepatocellular CarcinomaNot Specified166[1][2]
HepG2Human Hepatocellular CarcinomaNot Specified-[1]
Huh7Human Hepatocellular CarcinomaNot Specified-[1]
NGPHuman NeuroblastomaNot Specified~12[3]
SH-SY-5YHuman NeuroblastomaNot Specified~12[3]
SK-N-ASHuman NeuroblastomaNot Specified~12[3]
AsPC-1, L3.6pl, PANC-1, MiaPaCa-2, 512, 651Human Pancreatic CancerNot SpecifiedDose-dependent inhibition[4]
Normal Cell Lines
Murine HepatocytesNormal Mouse Liver CellsNot Specified211[2]
Primary Human HepatocytesNormal Human Liver CellsNot SpecifiedNo effect at 100 µM[1]

Experimental Protocols

The evaluation of Xanthohumol's cytotoxic effects predominantly relies on cell viability and proliferation assays. Below are the detailed methodologies for the key experiments cited.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Xanthohumol (or a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble formazan.

  • Solubilization: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of Xanthohumol that inhibits cell viability by 50%.

2. Crystal Violet Assay:

This assay is used to determine cell viability by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in plates and treated with Xanthohumol.

  • Fixation: After treatment, the cells are washed and fixed with a solution such as methanol.

  • Staining: The fixed cells are then stained with a crystal violet solution, which binds to the DNA of the cells.

  • Washing: Excess stain is washed away, and the plates are allowed to dry.

  • Solubilization: The bound crystal violet is solubilized with a solvent, such as acetic acid or methanol.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured, which is proportional to the number of cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Xanthohumol

Xanthohumol has been shown to exert its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

Xanthohumol_Signaling_Pathways cluster_inhibition Inhibitory Effects cluster_outcomes Cellular Outcomes Xanthohumol Xanthohumol Notch1 Notch1 Signaling Xanthohumol->Notch1 NFkB NF-κB Signaling Xanthohumol->NFkB STAT3 STAT3 Signaling Xanthohumol->STAT3 PI3K_Akt PI3K/Akt Pathway Xanthohumol->PI3K_Akt ReducedProliferation Reduced Proliferation Notch1->ReducedProliferation Apoptosis Apoptosis NFkB->Apoptosis NFkB->ReducedProliferation CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest ReducedInvasion Reduced Invasion PI3K_Akt->ReducedInvasion

Caption: Key signaling pathways inhibited by Xanthohumol leading to anticancer effects.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the selective cytotoxicity of a compound like Xanthohumol is a multi-step process.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow A Cell Line Selection (Cancer vs. Normal) B Cell Culture and Seeding A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assay (e.g., MTT, Crystal Violet) D->E F Data Analysis (Absorbance Measurement) E->F G IC50 Determination F->G H Selectivity Index Calculation (IC50 Normal / IC50 Cancer) G->H

Caption: Standard experimental workflow for determining the selective cytotoxicity of a compound.

References

A Comparative Guide to Cell Cycle Inhibitors: Palbociclib, Flavopiridol, and Roscovitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of three prominent cell cycle inhibitors: Palbociclib, a selective CDK4/6 inhibitor; Flavopiridol, a pan-CDK inhibitor; and Roscovitine, a selective inhibitor of multiple CDKs. We present a comprehensive overview of their mechanisms of action, quantitative effects on cell cycle progression, and detailed experimental protocols to facilitate further research and drug development.

Quantitative Comparison of Cell Cycle Inhibition

The following table summarizes the inhibitory concentrations and effects on cell cycle distribution for Palbociclib, Flavopiridol, and Roscovitine in various cancer cell lines. This data highlights the distinct potencies and cell cycle phase-specific effects of each compound.

CompoundTarget(s)Cell LineIC50 / ConcentrationEffect on Cell Cycle DistributionReference(s)
Palbociclib CDK4, CDK6MCF-7 (Breast Cancer)148 ± 25.7 nM (IC50)G1 arrest (87% of cells in G1)[1]
MDA-MB-231 (Breast Cancer)432 ± 16.1 nM (IC50)G1 arrest[1]
T47D (Breast Cancer)100 nMIncreased G1 population[2]
AtT-20/D16v-F2 (Pituitary Tumor)1 µMIncreased G1 population[3]
GSC-ECL (Glioma Stem Cells)1 µMIncreased G1 population[4]
Flavopiridol Pan-CDK (CDK1, 2, 4, 6, 7, 9)MCF-7 (Breast Cancer)300 nMG1 arrest (65% of cells in G1)[5][6]
MDA-MB-468 (Breast Cancer)300 nMG1 and G2 arrest[6]
SVOG (Ovarian Granulosa)200 nMIncreased G2/M population (24.17%)[7]
AtT-20/D16v-F2 (Pituitary Tumor)0.1 µMIncreased G1 population[3]
Multiple Cell Lines~41 nM (average IC50)G1/S and G2/M arrest[8]
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9A172 (Glioblastoma)20 µMIncreased G2/M population[9]
NCE-G28 (Glioblastoma)20 µMIncreased G2/M population[9]
AtT-20/D16v-F2 (Pituitary Tumor)10 µMIncreased G1 population[3]
GSC-ECL (Glioma Stem Cells)10 µMIncreased S and G2/M population[4]
Multiple Cancer Cell Lines~15 µM (average IC50)G0, G1, S, or G2/M arrest (dose/cell line dependent)[10]

Signaling Pathways and Mechanisms of Action

The distinct inhibitory profiles of Palbociclib, Flavopiridol, and Roscovitine result in different downstream effects on the cell cycle machinery.

Palbociclib: As a selective inhibitor of CDK4 and CDK6, Palbociclib primarily targets the G1 phase of the cell cycle.[11] It prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor.[12] This sequestration of E2F prevents the transcription of genes required for entry into the S phase, leading to a G1 arrest.

Palbociclib_Pathway cluster_G1_S G1 to S Phase Transition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates G1_Arrest G1 Arrest Palbociclib Palbociclib Palbociclib->CDK46 inhibits E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription

Palbociclib's mechanism of action.

Flavopiridol: This compound acts as a pan-CDK inhibitor, targeting a broad range of cyclin-dependent kinases including CDK1, 2, 4, 6, 7, and 9.[8][13] Its widespread inhibition disrupts multiple checkpoints in the cell cycle, leading to arrest in both G1/S and G2/M phases.[14] By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), Flavopiridol also suppresses global transcription.[13]

Flavopiridol_Pathway Flavopiridol Flavopiridol CDK1 CDK1/CycB Flavopiridol->CDK1 CDK2 CDK2/CycE,A Flavopiridol->CDK2 CDK46 CDK4,6/CycD Flavopiridol->CDK46 CDK7 CDK7/CycH Flavopiridol->CDK7 CDK9 CDK9/CycT Flavopiridol->CDK9 G2M_Transition G2/M Transition CDK1->G2M_Transition G1S_Transition G1/S Transition CDK2->G1S_Transition CDK46->G1S_Transition CDK7->G1S_Transition Transcription Transcription CDK9->Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S & G2/M) G2M_Transition->Cell_Cycle_Arrest G1S_Transition->Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest

Flavopiridol's pan-CDK inhibition.

Roscovitine: This purine analog selectively inhibits CDK1, CDK2, CDK5, CDK7, and CDK9.[10][15] Its inhibitory action on CDK1 and CDK2 leads to cell cycle arrest at both the G1/S and G2/M transitions.[9] The inhibition of CDK5, which is primarily active in post-mitotic neurons, and CDK7/9, involved in transcription, contributes to its broader biological effects, including the induction of apoptosis.[16]

Roscovitine_Pathway Roscovitine Roscovitine CDK1 CDK1/CycB Roscovitine->CDK1 CDK2 CDK2/CycE,A Roscovitine->CDK2 CDK5 CDK5/p35 Roscovitine->CDK5 CDK79 CDK7,9 Roscovitine->CDK79 G2M_Arrest G2/M Arrest CDK1->G2M_Arrest G1S_Arrest G1/S Arrest CDK2->G1S_Arrest Neuronal_Function Neuronal Function CDK5->Neuronal_Function Transcription Transcription CDK79->Transcription Apoptosis Apoptosis G2M_Arrest->Apoptosis G1S_Arrest->Apoptosis

Roscovitine's multi-CDK inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of cell cycle inhibitors. Below are representative protocols for key assays.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of Palbociclib, Flavopiridol, or Roscovitine for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of G0/G1, S, and G2/M cell populations.

Flow_Cytometry_Workflow Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Cell Cycle Profile Analyze->End

Flow cytometry workflow for cell cycle analysis.
Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of key cell cycle regulatory proteins.

Materials:

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels and Electrophoresis Apparatus

  • PVDF Membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-β-actin)

  • HRP-conjugated Secondary Antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of specific CDKs.

Materials:

  • Recombinant CDK/Cyclin Complexes (e.g., CDK4/Cyclin D1)

  • Kinase Buffer

  • Substrate (e.g., Rb protein)

  • ATP (radiolabeled or with a detection system like ADP-Glo)

  • Test Compounds (Palbociclib, Flavopiridol, Roscovitine)

  • Detection Reagents

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the kinase activity. For radioactive assays, this involves measuring the incorporation of the radiolabel into the substrate. For luminescence-based assays like ADP-Glo, the amount of ADP produced is quantified.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

This comparative guide provides a foundation for understanding the distinct and overlapping effects of Palbociclib, Flavopiridol, and Roscovitine on the cell cycle. The provided data and protocols are intended to support further investigation into these and other cell cycle inhibitors for the development of more effective cancer therapies.

References

In Vivo Toxicity Profile: A Comparative Analysis of Leptofuranin D and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the available in vivo toxicity data for Leptofuranin D and the well-established chemotherapeutic agent, paclitaxel, reveals a significant information gap for this compound. As of the latest literature review, no specific in vivo toxicity studies for this compound have been published in the public domain. Consequently, a direct comparison of its toxicity profile with that of paclitaxel is not feasible at this time.

This guide will proceed by presenting the comprehensive in vivo toxicity data available for paclitaxel, providing a benchmark for the evaluation of novel compounds. This information is intended for researchers, scientists, and drug development professionals to understand the toxicological landscape of a widely used anti-cancer agent.

Paclitaxel: In Vivo Toxicity Profile

Paclitaxel is a potent antimicrotubule agent used in the treatment of various cancers.[1][2][3] Its clinical efficacy is often limited by significant toxic side effects, some of which are associated with its formulation vehicle, Cremophor EL.[4]

Quantitative Toxicity Data

The following table summarizes key quantitative in vivo toxicity data for paclitaxel from various studies. It is important to note that toxicity can vary based on the formulation, animal model, and administration route.

ParameterAnimal ModelFormulationDoseObservationReference
Maximum Tolerated Dose (MTD) Nude MiceTaxol®20 mg/kg-[4]
Nude MiceGenexol-PM (Polymeric Micellar)60 mg/kg-[4]
RatTaxol® (during HIPEC)0.24 mg/mLReduction in body weight of ≤ 10% over 2 weeks.[5]
RatPaclitaxel/β-cyclodextrin (during HIPEC)0.24 mg/mLReduction in body weight of ≤ 10% over 2 weeks.[5]
Median Lethal Dose (LD50) Sprague-Dawley Rats (Male)Taxol®8.3 mg/kg-[4]
Sprague-Dawley Rats (Female)Taxol®8.8 mg/kg-[4]
Sprague-Dawley Rats (Male)Genexol-PM205.4 mg/kg-[4]
Sprague-Dawley Rats (Female)Genexol-PM221.6 mg/kg-[4]
Hematological Toxicity RatTaxol® and Paclitaxel/β-cyclodextrinNot SpecifiedRed blood cell count decreased to a minimum after 10 days and was not fully recovered after 20 days.[5]
RatPaclitaxel/β-cyclodextrinNot SpecifiedSignificant increase in neutrophils at day 10 and 15.[5]
Body Weight U14 Tumor-bearing MiceTaxol®20 mg/kgSignificant body weight loss was observed.[6]
U14 Tumor-bearing MicePaclitaxel-loaded micellesNot SpecifiedNo severe body weight loss observed.[6]
Experimental Protocols

Maximum Tolerated Dose (MTD) Determination: The MTD was defined as the highest nonlethal dose that resulted in a reduction in body weight of less than or equal to 10% over a two-week period following administration.[5]

Hematological Analysis: Blood parameters, including red and white blood cell counts, were evaluated over a 20-day period following drug administration to assess hematological toxicity.[5]

Organ Toxicity Assessment: Liver and kidney function were monitored by measuring biochemical parameters such as creatinine, ALT (Alanine aminotransferase), and GGT (Gamma-glutamyl transferase).[5] Histopathological analysis of major organs is also a common practice to identify tissue damage.

Mechanism of Action and Associated Toxicity Pathway

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[1][2][3][][8] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]

paclitaxel_mechanism cluster_cell Cancer Cell paclitaxel Paclitaxel beta_tubulin β-tubulin subunit paclitaxel->beta_tubulin Binds to microtubules Microtubules paclitaxel->microtubules Stabilizes (Prevents depolymerization) beta_tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Forms cell_cycle Cell Cycle microtubules->cell_cycle Arrests at G2/M phase apoptosis Apoptosis cell_cycle->apoptosis Triggers

Caption: Paclitaxel's mechanism of action leading to apoptosis.

The toxicity of paclitaxel is not only linked to its effect on rapidly dividing cancer cells but also on healthy, proliferating cells in the body, such as those in the bone marrow and hair follicles. This leads to common side effects like myelosuppression and alopecia.

Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the in vivo toxicity of a compound like paclitaxel is outlined below.

toxicity_workflow start Compound Administration (e.g., Paclitaxel) observation Daily Observation (Clinical signs, body weight) start->observation blood_collection Blood Sample Collection (Hematology, Biochemistry) observation->blood_collection necropsy Necropsy blood_collection->necropsy histopathology Histopathological Examination of Organs necropsy->histopathology data_analysis Data Analysis and Toxicity Profile Generation histopathology->data_analysis

Caption: A generalized workflow for in vivo toxicity studies.

Conclusion

While a direct comparative guide on the in vivo toxicity of this compound and paclitaxel cannot be provided due to the absence of data for this compound, the information presented for paclitaxel serves as a valuable resource. It highlights the key toxicological parameters and experimental considerations necessary for the preclinical evaluation of new chemical entities. Future research on the in vivo toxicity of this compound is essential to understand its safety profile and potential for clinical development. Researchers are encouraged to conduct comprehensive in vivo studies to fill this critical knowledge gap.

References

No Published Data on Synergistic Effects of Leptofuranin D with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of published scientific literature reveals a lack of available data on the synergistic effects of Leptofuranin D with other chemotherapy drugs. Searches for "this compound" in combination with terms such as "synergy," "combination therapy," "cancer," and specific chemotherapeutic agents like "doxorubicin" and "cisplatin" did not yield any relevant results detailing experimental data, protocols, or signaling pathways.

This absence of information suggests that research into the potential synergistic interactions of this compound with other anticancer agents may be in a very early, unpublished stage, or that the compound may be known under a different designation in the scientific community. One study on the flower extracts of Leptocarpha rivularis DC detailed the cytotoxic effects of various compounds from the plant on cancer cell lines, but this compound was not mentioned among the constituents.

Due to the current lack of publicly accessible research, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the synergistic effects of this compound with other chemotherapy drugs.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific databases for any future publications. It is also possible that the name "this compound" is an internal designation for a compound that has not yet been disclosed in peer-reviewed literature. Investigators may wish to verify the compound's name and any associated institutional research programs.

meta-analysis of studies on the efficacy of furan-containing antitumor compounds

Author: BenchChem Technical Support Team. Date: November 2025

An examination of experimental data reveals the potential of furan-based molecules as a versatile scaffold in the development of novel anticancer therapeutics. These compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, operating through various mechanisms of action, including the modulation of key signaling pathways and induction of apoptosis.

Furan derivatives, a class of heterocyclic organic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the realm of oncology, numerous studies have highlighted the potential of these compounds as antitumor agents, with research demonstrating their ability to inhibit cancer cell proliferation and induce cell death.[3][4] This guide provides a comparative analysis of the efficacy of various furan-containing antitumor compounds, supported by experimental data and detailed methodologies.

Comparative Efficacy of Furan Derivatives

The antitumor activity of furan-containing compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The table below summarizes the IC50 values for several promising furan derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1HeLa (Cervical Cancer)< 8.79[5]
Compound 24HeLa (Cervical Cancer)< 8.79[5]
Compound 24SW620 (Colorectal Cancer)Moderate to Potent Activity[5]
Compound 4MCF-7 (Breast Cancer)4.06[6]
Compound 7MCF-7 (Breast Cancer)2.96[6]
Furan-Conjugated Tripeptide 4HeLa (Cervical Cancer)0.28[7]
Furopyridone Derivative 4cKYSE70 & KYSE150 (Esophageal Cancer)0.655 µg/mL (at 24h)[8]
Pyrazolyl-chalcone 7gA549 (Lung Carcinoma)27.7 µg/mL[9]
Pyrazolyl-chalcone 7gHepG2 (Hepatocellular Carcinoma)26.6 µg/mL[9]

Key Signaling Pathways in Antitumor Activity

Several studies have elucidated the molecular mechanisms underlying the antitumor effects of furan-containing compounds. A prominent mechanism involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

One of the key pathways identified is the PI3K/Akt pathway, which is often hyperactivated in cancer. Certain furan derivatives have been shown to suppress this pathway, leading to the inhibition of cancer cell proliferation.[5] Another important target is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell fate determination and tumorigenesis. Inhibition of this pathway by furan compounds can also contribute to their anticancer effects.[5] Furthermore, some furan derivatives have been observed to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway, which involves the regulation of proteins such as p53, Bax, and Bcl-2.[6]

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt_Beta_Catenin Wnt/β-catenin Pathway Furan_Compound1 Furan Derivatives PTEN PTEN Furan_Compound1->PTEN promotes PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt Proliferation1 Cell Proliferation & Survival Akt->Proliferation1 Furan_Compound2 Furan Derivatives Wnt_Beta_Catenin Wnt/β-catenin Furan_Compound2->Wnt_Beta_Catenin suppresses Proliferation2 Tumorigenesis Wnt_Beta_Catenin->Proliferation2

Figure 1. Modulation of PI3K/Akt and Wnt/β-catenin signaling pathways by furan derivatives.

Experimental Protocols

The evaluation of the antitumor efficacy of furan-containing compounds typically involves a series of in vitro assays. A generalized workflow for these experiments is outlined below.

Experimental_Workflow cluster_workflow In Vitro Antitumor Activity Assessment start Synthesis of Furan Derivatives cell_culture Culturing of Human Cancer Cell Lines start->cell_culture treatment Treatment of Cells with Varying Concentrations of Furan Compounds cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., CCK-8, MTT) treatment->cytotoxicity_assay ic50 Determination of IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_studies->apoptosis western_blot Western Blot Analysis (for protein expression) mechanism_studies->western_blot end Data Analysis and Conclusion cell_cycle->end apoptosis->end western_blot->end

Figure 2. Generalized workflow for evaluating the in vitro antitumor activity of furan compounds.
Cell Proliferation Assay (CCK-8 Assay)

A common method to assess the anti-proliferative effects of the synthesized furan derivatives is the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Human cancer cells (e.g., HeLa, SW620) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furan-containing compounds for a specified period (e.g., 48 hours). A control group with no treatment is also maintained.

  • CCK-8 Reagent Addition: After the treatment period, the CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

  • IC50 Determination: The IC50 values are then calculated from the dose-response curves.[5]

Cell Cycle Analysis

To understand how furan derivatives affect cell cycle progression, flow cytometry is employed.

  • Cell Treatment: Cancer cells are treated with the furan compound at its IC50 concentration for a defined time.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

  • Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[6]

Western Blot Analysis

Western blotting is used to investigate the effect of furan compounds on the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cancer cells are treated with the furan derivative, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PTEN, Akt, β-catenin) followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Leptofuranin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Leptofuranin D was found. The following guidance is based on the general understanding that this compound belongs to the polyketide class of compounds, which often exhibit cytotoxic properties.[1] Researchers must exercise extreme caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense when handling potentially cytotoxic compounds like this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. A solid front provides better protection against splashes.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or fine particles.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation.Minimizes the risk of inhaling aerosolized particles of the compound.

Operational Plan: Handling and Preparation

All work with this compound, especially when handling the solid compound or preparing stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the work area within the BSC or fume hood is clean and decontaminated. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the containment of the BSC or fume hood. Use a dedicated and calibrated analytical balance.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

  • Decontamination of Work Area: After each procedure, wipe down all surfaces within the BSC or fume hood with an appropriate deactivating solution (e.g., a high-pH solution, if compatible with the compound's chemistry) followed by 70% ethanol. Dispose of the absorbent pad and cleaning materials as cytotoxic waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. The last item to be removed should be the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container. These containers are typically color-coded (e.g., purple or yellow) for easy identification.[2][3]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[4]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[2][3]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_area Prepare Containment Area (BSC/Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe store_waste Store in Designated Area segregate_waste->store_waste hand_wash Wash Hands doff_ppe->hand_wash dispose Dispose via Licensed Vendor store_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.